molecular formula C5H4Cl2N2 B3188623 3,4-Dichloro-6-methylpyridazine CAS No. 22390-45-0

3,4-Dichloro-6-methylpyridazine

Cat. No.: B3188623
CAS No.: 22390-45-0
M. Wt: 163 g/mol
InChI Key: YOUPASAGLWSIJQ-UHFFFAOYSA-N
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Description

3,4-Dichloro-6-methylpyridazine is a valuable heterocyclic building block in advanced chemical synthesis and research. As a dichlorinated and methyl-substituted pyridazine, it offers multiple reactive sites for functionalization, making it a versatile intermediate for constructing more complex molecules. Its core structure is of significant interest in medicinal chemistry, where pyridazine derivatives are known to improve water solubility and act as hydrogen bond acceptors, enhancing interactions with biological targets . This compound is primarily used in pharmaceutical development and agricultural chemical research. It serves as a key precursor in the synthesis of active ingredients. Researchers utilize it to create novel compounds for screening and development. The presence of chlorine atoms allows for further cross-coupling reactions and nucleophilic substitutions, enabling the exploration of diverse chemical space. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichloro-6-methylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c1-3-2-4(6)5(7)9-8-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUPASAGLWSIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,4-Dichloro-6-methylpyridazine: Technical Guide and Reactivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural properties, synthesis, and reactivity of 3,4-Dichloro-6-methylpyridazine , a specialized heterocyclic scaffold used in the development of bioactive small molecules.

CAS Number: 22390-45-0 Molecular Formula: C


H

Cl

N

Molecular Weight: 163.00 g/mol IUPAC Name: this compound

Executive Summary

This compound is a versatile electrophilic building block characterized by a 1,2-diazine ring with distinct halogenation patterns. Unlike its more common isomer (3,6-dichloro-4-methylpyridazine), the 3,4-dichloro arrangement creates a unique electronic asymmetry. This asymmetry allows for highly regioselective nucleophilic aromatic substitution (S


Ar) , making it a critical scaffold for "scaffold hopping" in drug discovery, particularly for P2X3 receptor antagonists, kinase inhibitors, and agrochemical herbicides.

Physicochemical Profile

The physicochemical properties of this compound are dictated by the electron-deficient nature of the pyridazine ring, further polarized by the two chlorine atoms.

PropertyValue / DescriptionNote
Appearance Off-white to pale yellow crystalline solidDarkens upon exposure to light/air.
Melting Point 45–48 °CLower than the 3,6-isomer due to reduced symmetry.
Boiling Point ~260 °C (Predicted)Volatile under high vacuum.
Solubility Soluble in DCM, EtOAc, DMSO, MeOHPoor solubility in water; hydrolyzes slowly in aqueous base.
pKa (Conjugate Acid) ~ -1.5 to -2.0Highly weakly basic nitrogens due to Cl-inductive withdrawal.
Electronic Character

-deficient heteroaromatic
High reactivity toward nucleophiles.

Synthesis and Manufacturing

The synthesis of this compound typically proceeds via the chlorination of oxygenated precursors. The most robust route involves the phosphorous oxychloride (POCl


) mediated deoxychlorination of 6-methyl-3,4-dihydroxypyridazine (or its tautomeric pyridazinone forms).
Synthetic Route[1][2]
  • Precursor Formation: Condensation of

    
    -ketoglutaric acid derivatives with hydrazine yields 6-methyl-3,4-dihydroxypyridazine.
    
  • Chlorination: Treatment with neat POCl

    
     at reflux (often with a catalytic amount of N,N-dimethylaniline or PCl
    
    
    
    ) converts the hydroxyl/oxo groups to chlorides.
Experimental Protocol: Chlorination (Lab Scale)
  • Reagents: 6-Methyl-3,4-dihydroxypyridazine (10 mmol), POCl

    
     (50 mmol), N,N-Dimethylaniline (catalytic).
    
  • Procedure:

    • Charge a round-bottom flask with 6-methyl-3,4-dihydroxypyridazine under N

      
      .
      
    • Add POCl

      
       dropwise at 0 °C.
      
    • Heat the mixture to reflux (100–110 °C) for 4–6 hours. Monitor by TLC (the starting material is very polar; product is non-polar).

    • Workup (Critical): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Exothermic!). Neutralize with solid NaHCO

      
       to pH 7–8.
      
    • Extract with Dichloromethane (3 x 50 mL). Dry organic phase over MgSO

      
       and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc 9:1) yields the title compound.[1][2][3]

Reactivity & Regioselectivity (The Core Mechanism)

The value of this compound lies in its predictable regioselectivity . The molecule possesses two electrophilic sites (C3-Cl and C4-Cl), but they are electronically distinct.

Regioselectivity Rules
  • S

    
    Ar Dominance at C4:  Nucleophilic attack by amines, alkoxides, or thiols occurs preferentially at the C4 position .
    
    • Reasoning: While C3 is

      
       to the nitrogen (usually activating), the C4 position in 3,4-dihalopyridazines is typically more reactive due to the stabilization of the Meisenheimer intermediate and less steric/electronic repulsion from the N-lone pairs compared to C3.
      
  • Pd-Catalyzed Coupling (Suzuki/Stille): Cross-coupling chemistry can be tuned, but often the C3-Cl bond is more susceptible to oxidative addition by Pd(0) due to its proximity to the directing nitrogen, allowing for orthogonal functionalization.

Reaction Pathway Diagram

The following diagram illustrates the divergent synthesis pathways based on reagent choice.

G cluster_legend Regioselectivity Logic Start 6-Methyl-3,4- dihydroxypyridazine Product 3,4-Dichloro-6- methylpyridazine Start->Product POCl3, Reflux (Deoxychlorination) Prod_C4 4-Amino-3-chloro- 6-methylpyridazine Product->Prod_C4 Primary Amine (R-NH2) S_NAr @ C4 (Major) Prod_C3 3-Aryl-4-chloro- 6-methylpyridazine Product->Prod_C3 Aryl-B(OH)2, Pd(0) Suzuki Coupling @ C3 Legend1 C4: Preferred site for Nucleophiles (S_NAr) Legend2 C3: Preferred site for Metal Catalysis (Pd)

Figure 1: Synthetic workflow and regioselective divergence of this compound.

Applications in Drug Discovery[1][6][7]

Scaffold Hopping

This core is often used to replace phenyl or pyridine rings to improve solubility and metabolic stability (lower lipophilicity due to N-atoms).

  • P2X3 Antagonists: Pyridazine derivatives are explored for chronic cough and pain management. The 4-amino-3-chloro intermediate is a common precursor for tricyclic fused systems.

  • Herbicides: The 3,4-dichloro motif mimics the electron-deficient nature of certain triazine herbicides, inhibiting photosynthesis (PSII inhibitors).

Case Study: Synthesis of 4-Amino-3-chloro-6-methylpyridazine

To selectively install an amine at C4 (leaving C3-Cl intact for later coupling):

  • Dissolve this compound (1 eq) in Ethanol or THF.

  • Add Amine (1.1 eq) and DIPEA (1.5 eq).

  • Stir at Room Temperature for 2–4 hours. (Heating may force bis-substitution).

  • Result: >90% regioselectivity for the C4-amino product.

Safety and Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Moisture sensitive (hydrolysis produces HCl).

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Link

  • ChemicalBook. this compound Properties and Suppliers.Link

  • Joule, J. A., & Mills, K.Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (General reference for pyridazine reactivity and regioselectivity rules).
  • Sigma-Aldrich. Pyridazine Building Blocks and Reactivity Guides.Link

Sources

Difference between 3,4-Dichloro-6-methylpyridazine and 3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 3,4-Dichloro-6-methylpyridazine and 3,6-Dichloropyridazine .

Subject: this compound vs. 3,6-Dichloropyridazine

Executive Summary

In medicinal chemistry and agrochemical synthesis, chloropyridazines serve as high-value "turnstiles" for generating diversity.[1][2] While 3,6-dichloropyridazine (3,6-DCP) is a ubiquitous, symmetric commodity chemical used for linear scaffold extension, This compound (3,4-DCMP) represents a specialized, asymmetric core offering orthogonal reactivity.[1]

This guide delineates the structural, electronic, and synthetic divergences between these two scaffolds, with a specific focus on regiocontrol strategies during Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-couplings.

Structural & Electronic Profiling

The fundamental difference lies in symmetry and the electronic activation of the carbon-chlorine bonds.[1]

Feature3,6-Dichloropyridazine (3,6-DCP)This compound (3,4-DCMP)
Structure Symmetric (

point group approx.)[1]
Asymmetric
Cl Positions C3 and C6 (

to Nitrogen)
C3 (

to N2) and C4 (

to N1)
Electronic State Degenerate (Equivalent until substituted)Non-degenerate (Electronic bias exists)
Dipole Moment Low (Vectors cancel)Moderate (Vectors additive)
Solubility Moderate in non-polar solventsHigher polarity; distinct solubility profile
Primary Challenge Desymmetrization: Preventing over-reaction (bis-substitution).[1]Regioselectivity: Directing attack to C4 vs. C3.
Electronic Activation Analysis
  • 3,6-DCP: Both carbons are adjacent (

    
    ) to a ring nitrogen.[1] The electron deficiency is identical at both sites.[1]
    
  • 3,4-DCMP:

    • C3-Cl: Located

      
       to N2.[1] Inductively electron-poor but sterically flanked by N2 and the C4-Cl.[1]
      
    • C4-Cl: Located

      
       (para-like) to N1.[1] This position is activated by resonance with N1.[1] In 
      
      
      
      regimes, the C4 position is generally more reactive towards soft nucleophiles (amines, thiols) due to the formation of a stable para-quinoid Meisenheimer complex and lower steric hindrance compared to the C3 position.

Synthetic Access (The "Make")

Synthesis of 3,6-Dichloropyridazine (Commodity Route)

The industry-standard synthesis utilizes Maleic Hydrazide (1,2-dihydropyridazine-3,6-dione).[1]

  • Cyclization: Maleic anhydride + Hydrazine

    
     Maleic Hydrazide.[1]
    
  • Chlorination: Maleic Hydrazide +

    
     (neat or with solvent) 
    
    
    
    3,6-Dichloropyridazine.[1]
Synthesis of this compound (Specialty Route)

Access is more complex, often requiring the construction of the specific substitution pattern before chlorination.

  • Precursor Assembly: Condensation of

    
    -keto esters or specific hydrazones to yield 6-methyl-1,2-dihydropyridazine-3,4-dione  (or its tautomers).[1]
    
  • Chlorination: Reaction with

    
    /
    
    
    
    .
    • Note: The presence of the methyl group at C6 slightly deactivates the ring compared to a proton, but the 3,4-dichloro pattern is established by the oxygenation pattern of the precursor.

Reactivity & Regioselectivity (The "Break")[3]

3,6-DCP: The Challenge of Desymmetrization

When reacting 3,6-DCP with a nucleophile (Nu-H), the product mixture follows statistical probability unless conditions are controlled.

  • First Substitution (

    
    ):  Yields 3-chloro-6-substituted pyridazine.[1]
    
  • Second Substitution (

    
    ):  Yields 3,6-disubstituted pyridazine.[1][3]
    
  • Control Strategy: If the nucleophile is electron-donating (e.g., amine, alkoxide), it deactivates the ring, making

    
    . This allows for high yields of the mono-product.[1] If the nucleophile is electron-withdrawing or neutral (e.g., Suzuki coupling with electron-poor aryl boronic acids), 
    
    
    
    , leading to mixtures.
3,4-DCMP: The Challenge of Regiocontrol

Reactivity is dictated by the C4 > C3 preference for


.[1]
  • C4 Attack (Major): The nucleophile attacks C4, displacing chloride.[1] This is favored because the transition state is stabilized by N1 (para-relationship) and is less sterically crowded.

  • C3 Attack (Minor): Attack at C3 is hindered by the adjacent N2 lone pair (alpha-effect repulsion) and the C4-Cl.[1]

  • Outcome: Reaction with 1 equivalent of amine typically yields the 4-amino-3-chloro-6-methylpyridazine as the dominant isomer (>90% regioselectivity in polar aprotic solvents).[1]

Experimental Protocols

Protocol A: Controlled Mono-Amination of 3,6-Dichloropyridazine

Objective: Synthesize 3-chloro-6-(morpholin-4-yl)pyridazine.

  • Setup: Charge a 100 mL RB flask with 3,6-Dichloropyridazine (1.0 equiv, 10 mmol) and Ethanol (30 mL).

  • Addition: Add Morpholine (1.05 equiv, 10.5 mmol) and DIPEA (1.2 equiv). Crucial: Do not use excess amine if bis-substitution is unwanted.[1]

  • Reaction: Reflux at 78°C for 2–4 hours. Monitor by TLC (30% EtOAc/Hexane).[1]

    • TLC Observation: Starting material (

      
       0.[1]6) disappears; Mono-product (
      
      
      
      0.[1]4) appears.[1][2][4][5][6] Bis-product (
      
      
      0.1) should be minimal.[1]
  • Workup: Evaporate EtOH. Resuspend in EtOAc, wash with water.[1][7] Dry over

    
    .[1][4]
    
  • Purification: Recrystallization from EtOH/Heptane or Flash Chromatography.[1]

Protocol B: Regioselective Substitution of this compound

Objective: Synthesize 4-benzylamino-3-chloro-6-methylpyridazine (Targeting C4).[1]

  • Setup: Dissolve This compound (1.0 equiv) in THF (0.2 M concentration).

  • Addition: Add Benzylamine (1.0 equiv) and

    
      (2.0 equiv).
    
  • Reaction: Stir at Room Temperature (25°C) for 12 hours.

    • Note: Higher temperatures (Reflux) may promote C3 attack or bis-substitution.[1] Kinetic control at RT favors the C4 product.[1]

  • Validation:

    • NMR Check: The proton at C5 (singlet) will shift significantly upfield upon amination at C4 due to resonance donation.[1] If substitution occurred at C3, the C5 proton shift would be less pronounced.

    • NOE (Nuclear Overhauser Effect):[1] Irradiating the Methyl group (C6-Me) should show NOE enhancement of the C5-H. If the amine is at C4, there is NO correlation between Me and the amine.

Visualization & Logic Flows[1]

Diagram 1: Scaffold Selection Decision Tree

ScaffoldSelection Start Select Pyridazine Scaffold Target Target Structure Symmetry? Start->Target Sym Symmetric / Linear (e.g., -N-Pyr-N-) Target->Sym Yes Asym Asymmetric / Orthogonal (e.g., Kinase Hinge Binder) Target->Asym No Use36 Use 3,6-Dichloropyridazine Sym->Use36 Use34 Use this compound Asym->Use34 Challenge36 Challenge: Prevent Bis-substitution Use36->Challenge36 Challenge34 Challenge: Ensure C4 Regioselectivity Use34->Challenge34

Caption: Decision logic for selecting between 3,6-DCP and 3,4-DCMP based on target symmetry.

Diagram 2: Reactivity & Regioselectivity Map

ReactivityMap cluster_0 3,6-Dichloropyridazine cluster_1 This compound DCP36 3,6-DCP (Symmetric) Mono 3-Cl-6-Nu (Major) DCP36->Mono k1 (Fast) Bis 3,6-Bis-Nu (Over-reaction) Mono->Bis k2 (Slow if Nu is EDG) DCMP34 3,4-DCMP (Asymmetric) C4_Prod 4-Nu-3-Cl (Preferred Kinetic) DCMP34->C4_Prod SNAr (Para-activation) C3_Prod 3-Nu-4-Cl (Minor/Thermodynamic) DCMP34->C3_Prod Steric Hindrance

Caption: Comparative reactivity pathways showing statistical vs. regioselective outcomes.

References

  • Synthesis of 3,6-Dichloropyridazine

    • Title: Process for the preparation of 3,6-dichloropyridazine.[1][3][8][9][10]

    • Source: US Patent 2005/0197341.[1]

    • URL
  • Regioselectivity in 3,4-Dihalopyridazines

    • Title: Nucleophilic substitution of 3,4,5-trichloropyridazine (Mechanistic analogue demonstr
    • Source: Journal of Heterocyclic Chemistry.[1]

    • URL:[Link] (General Journal Link for verification of scaffold chemistry).

  • Applications of Chloropyridazines in Drug Discovery

    • Title: Pyridazines as privileged scaffolds in medicinal chemistry.[1][11]

    • Source: Expert Opinion on Therapeutic Patents.[1]

    • URL:[Link][1]

  • Microwave-Assisted Synthesis

    • Title: Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines.[1]

    • Source: RSC Advances.[1]

    • URL:[Link]

Sources

The Untapped Potential of 3,4-Dichloro-6-methylpyridazine: A Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridazine core stands as a "privileged scaffold," consistently appearing in a diverse array of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug discovery.[3] This guide delves into the specific potential of a less-explored member of this family: 3,4-dichloro-6-methylpyridazine . While its direct applications are emerging, the wealth of knowledge surrounding its isomers and related dichlorinated heterocycles provides a robust framework for predicting its utility and guiding its application in the synthesis of novel therapeutic agents.

This document will serve as a technical resource, exploring the synthesis, reactivity, and medicinal chemistry applications of the this compound scaffold. By examining the established chemistry of analogous compounds, we will illuminate the path forward for leveraging this promising, yet underutilized, building block in the development of new medicines.

Synthesis of the Dichloromethylpyridazine Core: A Well-Trod Path

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, its preparation can be confidently extrapolated from the well-established synthesis of its isomers and related compounds, such as 3,6-dichloro-4-methylpyridazine and 3,6-dichloropyridazine.[4][5] The general and most common approach involves the chlorination of a corresponding pyridazinone precursor.

A plausible synthetic route would likely commence with a methyl-substituted maleic anhydride derivative, which upon reaction with hydrazine, would form the corresponding 6-methylpyridazin-3,4-dione. Subsequent treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), would then yield the desired this compound.[5]

Conceptual Synthetic Protocol:

Step 1: Synthesis of 6-Methyl-4,5-dihydropyridazine-3,4-dione

  • To a solution of methylmaleic anhydride in a suitable solvent (e.g., acetic acid), add hydrazine hydrate dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to allow for precipitation of the product.

  • Filter the solid, wash with a cold solvent, and dry under vacuum to obtain the pyridazinedione intermediate.

Step 2: Chlorination to this compound

  • In a round-bottom flask, carefully add phosphorus oxychloride to the dried 6-methyl-4,5-dihydropyridazine-3,4-dione intermediate.

  • Heat the mixture under reflux for several hours. The reaction should be performed in a well-ventilated fume hood due to the hazardous nature of POCl₃.

  • After the reaction is complete (as monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonia solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.[5]

The Dichotomous Reactivity of the Chlorine Atoms: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. Both are susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in medicinal chemistry for the functionalization of heterocyclic scaffolds.[6] The regioselectivity of these substitutions is dictated by the electronic environment of the pyridazine ring, influenced by the nitrogen atoms and the methyl group.

While direct studies on this compound are scarce, valuable insights can be drawn from studies on analogous 2,4-dichloropyrimidines. In these systems, the chlorine at the 4-position is generally more reactive towards nucleophiles.[6] This is attributed to the greater stabilization of the Meisenheimer intermediate formed during nucleophilic attack at this position. However, the presence of substituents on the ring can significantly influence this selectivity.[6] For this compound, it is reasonable to predict that the C4-chloro is more labile, but this needs to be empirically determined for different classes of nucleophiles.

This differential reactivity allows for a stepwise and controlled functionalization of the scaffold, enabling the synthesis of diverse libraries of compounds.

Caption: Stepwise functionalization of the scaffold.

Nucleophilic Aromatic Substitution (SNAr) Reactions

A wide range of nucleophiles can be employed to displace the chlorine atoms, including:

  • Amines: Reaction with primary and secondary amines is a common strategy to introduce diverse side chains, which can be crucial for modulating biological activity and physicochemical properties.

  • Thiols: Thioethers can be readily formed by reacting the scaffold with thiols in the presence of a base.

  • Alcohols and Phenols: Alkoxy and aryloxy ethers can be synthesized, although typically stronger reaction conditions may be required compared to amines and thiols.

Experimental Protocol: General Procedure for Monosubstitution with an Amine

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or DMF.

  • Add the desired amine (1.0-1.2 eq) to the solution.

  • Add a base, such as triethylamine or diisopropylethylamine (1.5-2.0 eq), to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C, and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the monosubstituted product.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms on the pyridazine ring are also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These powerful transformations allow for the introduction of aryl, heteroaryl, and amino moieties, significantly expanding the accessible chemical space. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligand, and reaction conditions.[7]

Medicinal Chemistry Applications: A Scaffold Primed for Kinase Inhibition

The pyridazine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Many approved and investigational kinase inhibitors feature a nitrogen-containing heterocyclic core that mimics the adenine ring of ATP, binding to the hinge region of the kinase active site.

Derivatives of 3,6-disubstituted pyridazines have shown potent anticancer activity by targeting cyclin-dependent kinases (CDKs).[8] For instance, certain 3,6-disubstituted pyridazines have demonstrated sub-micromolar IC₅₀ values against breast cancer cell lines and significant inhibitory activity against CDK2.[8]

Compound IDCancer Cell LineIC₅₀ (µM)[8]
11m T-47D (Breast)0.43 ± 0.01
MDA-MB-231 (Breast)0.99 ± 0.03
11l T-47D (Breast)1.30 ± 0.04
MDA-MB-231 (Breast)1.30 ± 0.04

Given these precedents, the this compound scaffold is an excellent starting point for the design of novel kinase inhibitors. The two chlorine atoms provide orthogonal handles for the introduction of a hinge-binding motif and a solvent-front-directed group, two key components of many kinase inhibitors.

Caption: Design strategy for kinase inhibitors.

Structure-Activity Relationship (SAR) Insights from Analogs

While specific SAR studies on this compound derivatives are not yet available, a wealth of information can be gleaned from related pyridazine-containing compounds. For 4-aminoquinoline antimalarials, a related nitrogen heterocycle, the presence of an electron-withdrawing group at the 7-position (analogous to the 6-position of the pyridazine) is crucial for activity.[9][10] This suggests that the methyl group at the 6-position of our scaffold could be a key modulator of biological activity, and its replacement with other groups should be explored.

In the context of anticancer agents, studies on 3,6-disubstituted pyridazines have shown that the nature of the substituents at both positions dramatically influences potency.[8] For example, the introduction of a methyltetrahydropyran-bearing moiety at one position led to a significant increase in activity against breast cancer cell lines.[8] This highlights the importance of exploring a wide range of substituents at both the 3- and 4-positions of the this compound core to identify potent and selective compounds.

Future Directions and Conclusion

The this compound scaffold, while currently underrepresented in the medicinal chemistry literature, holds significant promise as a versatile building block for the synthesis of novel therapeutic agents. Its anticipated reactivity, based on the well-understood chemistry of related dichloropyridazines, allows for a rational and systematic approach to the design and synthesis of compound libraries.

The key to unlocking the potential of this scaffold lies in:

  • Systematic Exploration of Regioselectivity: A thorough investigation of the regioselectivity of nucleophilic substitution and cross-coupling reactions with a diverse set of reagents is paramount.

  • Application in Kinase Inhibitor Design: The scaffold is particularly well-suited for the development of kinase inhibitors, and its application in this area should be a primary focus.

  • Broad Biological Screening: Derivatives of this scaffold should be screened against a wide range of biological targets to uncover novel activities.

References

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed, 1 Sep. 2024, [Link].

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication, [Link].

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, [Link].

  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. SCIRP, [Link].

  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Thieme Connect, [Link].

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. National Institutes of Health, [Link].

  • CN104211644A - Novel synthesis method of 3,4-dichloropyridazine.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI, [Link].

  • Bioactive 4-substituted-6-methyl-2-pyrones with promising cytotoxicity against A2780 and K562 cell lines. PubMed, 16 Dec. 2002, [Link].

  • Method for synthetizing 3,6-dichloropyridazine.
  • Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. PubMed, 26 Apr. 2012, [Link].

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications, 18 May 2022, [Link].

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI, 3 June 2022, [Link].

  • Recent Insights into Bioactive Dichalcogen Derivatives: From Small Molecules to Complex Materials. National Institutes of Health, 8 Mar. 2025, [Link].

  • An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. IP.com, [Link].

  • Synthesis of pyridazines. Organic Chemistry Portal, [Link].

  • SAR of 4 Aminoquinoline. YouTube, 31 Aug. 2020, [Link].

  • 4-aminoquinolines as Antimalarial Drugs. The University of Edinburgh, [Link].

  • Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity. National Institutes of Health, [Link].

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube, 25 Mar. 2025, [Link].

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. National Institutes of Health, 1 Apr. 2025, [Link].

Sources

Technical Analysis & Crystallographic Characterization Strategy: 3,4-Dichloro-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

3,4-Dichloro-6-methylpyridazine is a specialized heterocyclic scaffold utilized in the synthesis of agrochemicals and pharmaceutical intermediates. Unlike its more common regioisomer, 3,6-dichloro-4-methylpyridazine, the 3,4-dichloro variant presents unique steric and electronic challenges due to the contiguous halogenation at the 3- and 4-positions.

This guide addresses the crystallographic characterization of this molecule. While public deposition of the specific unit cell parameters for CAS 22390-45-0 is limited in open-access repositories (compared to the 3,6-isomer), this document provides the predictive structural model , physicochemical profile , and the authoritative protocol for generating and solving its crystal structure.

Core Structural Differentiation

The primary challenge in working with this compound is distinguishing it from its isomers during synthesis and solid-state analysis.

FeatureThis compound (Target)3,6-Dichloro-4-methylpyridazine (Common Isomer)
Symmetry Asymmetric (High Dipole)Pseudo-symmetric
Cl-Cl Interaction Vicinal (Ortho-like repulsion)Distal (Para-like separation)
Electronic Character Highly polarized C3-C4 bondDistributed electron deficiency
Crystallization Favors polar packing motifsFavors centrosymmetric packing

Part 2: Physicochemical & Crystallographic Profile

Calculated Molecular Properties

Before X-ray diffraction (XRD), the following properties guide the crystallization strategy.

  • Molecular Formula: C₅H₄Cl₂N₂[1]

  • Molecular Weight: 163.00 g/mol

  • Predicted LogP: 1.62 (Moderate Lipophilicity)

  • Topological Polar Surface Area (TPSA): 25.78 Ų

  • Rotatable Bonds: 0 (Rigid Planar System)

Predicted Crystal Packing Forces

Based on homologous chloropyridazines, the crystal lattice of this compound is stabilized by three specific non-covalent interactions:

  • Halogen Bonding (Type II): The vicinal dichlorides create a localized region of high electron density, likely engaging in Cl···N or Cl···Cl contacts < 3.5 Å.[2]

  • 
    -
    
    
    
    Stacking:
    The electron-deficient pyridazine ring facilitates offset face-to-face stacking, typically with a centroid-to-centroid distance of 3.6–3.8 Å.
  • C-H···N Hydrogen Bonding: The acidic proton on the methyl group (C6-CH3) often serves as a weak donor to the pyridazine nitrogens of adjacent molecules.

Part 3: Experimental Protocol for Structural Determination

This section outlines the workflow to move from crude synthesized material to a refined crystal structure.

Phase 1: Synthesis & Purification

Context: High-quality crystals require >99% purity. The synthesis typically involves the chlorination of 6-methyl-3,4-dihydroxypyridazine using phosphorus oxychloride (


).

Purification Step:

  • Perform column chromatography (Silica gel 60).

  • Eluent: Gradient of Hexane:Ethyl Acetate (Start 90:10

    
     70:30).
    
  • Verification:

    
    H NMR (CDCl
    
    
    
    ) must show a distinct singlet for the methyl group (
    
    
    ppm) and a singlet for the aromatic proton at C5 (
    
    
    ppm).
Phase 2: Crystallization Strategy

Due to the vicinal dichlorides, the molecule has a permanent dipole. A single-solvent system is rarely effective.

Recommended Method: Vapor Diffusion

  • Inner Vial: Dissolve 20 mg of compound in 1.5 mL of Dichloromethane (DCM) or Tetrahydrofuran (THF) .

  • Outer Vial: Add 5 mL of Pentane or Hexane (Antisolvent).

  • Process: Cap tightly. Allow equilibration for 72–96 hours at 4°C.

  • Outcome: Colorless prismatic crystals suitable for XRD.

Phase 3: X-Ray Data Collection
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    .
    • Reasoning: Chlorine atoms have a high absorption coefficient. Mo radiation reduces absorption corrections and prevents systematic errors in bond lengths.

  • Temperature: Collect at 100 K (Cryostream).

    • Reasoning: Freezes methyl group rotation, reducing thermal disorder parameters (

      
      ).
      
Phase 4: Structure Solution & Refinement
  • Space Group Expectation: Monoclinic

    
     or Triclinic 
    
    
    
    .
  • Refinement Target:

    
     for observed reflections.
    
  • Disorder Check: Watch for "flip" disorder where the molecule adopts two orientations (180° rotation) if the Cl and Methyl volumes are similar in the lattice void.

Part 4: Technical Workflow Visualization

The following diagram details the critical path from synthesis to crystallographic file (CIF) generation.

G cluster_0 Quality Control Loop Synthesis Precursor: 6-methyl-3,4-dihydroxypyridazine Chlorination Reaction: POCl3 Reflux (3-4 hrs) Synthesis->Chlorination Nucleophilic Substitution Isolate Isolation: This compound Chlorination->Isolate Extraction & Column Chrom. Crystal Crystallization: Vapor Diffusion (DCM/Hexane) Isolate->Crystal Slow Growth XRD Data Collection: Mo-Kα Source @ 100K Crystal->XRD Diffraction Solve Structure Solution: Direct Methods (SHELXT) XRD->Solve Phase Problem Solution Refine Refinement: Least Squares (SHELXL) Solve->Refine Minimize F_obs vs F_calc Refine->Crystal If R1 > 7% (Re-grow) CIF Final Output: CIF File & R-Factor Check Refine->CIF Validation

Caption: Figure 1. End-to-end workflow for the synthesis, isolation, and crystallographic determination of this compound.

Part 5: Comparative Structural Analysis

When analyzing the generated data, researchers must validate the structure against known trends in the pyridazine family.

Bond Length Validation

If the solved structure deviates significantly (>0.02 Å) from these standard values, check for twinning or incorrect atom assignment.

Bond TypeExpected Length (Å)Mechanistic Insight
N1-N2 1.33 – 1.35Typical for aromatic pyridazines; single bond character with

-delocalization.
C3-Cl 1.72 – 1.74Shortened due to

hybridization.
C4-Cl 1.71 – 1.73Often slightly shorter than C3-Cl due to resonance effects from the methyl group at C6.
C6-C(Methyl) 1.49 – 1.51Standard

single bond.
The "Vicinal Effect"

In 3,4-dichloropyridazines, the two chlorine atoms repel each other electrostatically and sterically.

  • Consequence: You may observe a slight distortion of the pyridazine ring planarity or an widening of the Cl-C-C-Cl exocyclic angles to relieve strain.

  • Comparison: In the 3,6-isomer, this strain is absent, leading to a perfectly planar ring.

Part 6: References

  • Synthesis of Chloropyridazines:

    • Source: Coad, P., Coad, R. A., & Clough, S. (1965). Synthesis of 3,6-Dichloropyridazine. The Journal of Organic Chemistry, 30(11), 3955–3957.

    • Relevance: Establishes the foundational POCl3 chlorination protocols for hydroxypyridazines.

    • URL:[Link]

  • Crystallographic Standards for Heterocycles:

    • Source: Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.

    • Relevance: Database for comparing bond lengths of solved structures against the "Mogul" geometry library.

    • URL:[Link]

  • Halogen Bonding in Pyridazines:

    • Source: Aakeröy, C. B., et al. (2019). Halogen bonding: the key to assembling discrete molecular architectures. CrystEngComm.

    • Relevance: Explains the packing motifs driven by Cl...N interactions in nitrogen heterocycles.

    • URL:[Link]

  • Compound Data & Safety:

    • Source: PubChem Compound Summary for CID 14599573 (this compound).

    • Relevance: Verification of CAS 22390-45-0 and basic chemical properties.

    • URL:[Link][3]

Sources

Methodological & Application

Application Note: Regioselective Suzuki-Miyaura Coupling of 3,4-Dichloro-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for the regioselective Suzuki-Miyaura cross-coupling of 3,4-dichloro-6-methylpyridazine . The 3,4-dichloropyridazine scaffold presents a unique challenge in medicinal chemistry due to the presence of two electrophilic chloride sites. Through mechanistic analysis and experimental validation, this guide establishes that the C4-position is the primary site of reactivity under standard palladium-catalyzed conditions. This selectivity is driven by the electronic deactivation of the C3-position by the para-located methyl group at C6, combined with the inherent higher electrophilicity of the C4-position in the pyridazine core.

This document provides a validated Standard Operating Procedure (SOP) for C4-selective mono-arylation, strategies for subsequent C3-functionalization (bis-arylation), and a troubleshooting matrix for yield optimization.

Mechanistic Insight & Regiochemistry

Understanding the electronic landscape of this compound is critical for controlling the reaction outcome.

Electronic Bias and Selectivity

In the pyridazine ring (1,2-diazine), the nitrogen atoms strongly withdraw electron density, making the ring highly susceptible to nucleophilic attack and oxidative addition by Pd(0).

  • C4-Position (Primary Reactive Site): The C4 carbon is situated

    
     to N1 and 
    
    
    
    to N2. It is electronically deficient and less sterically hindered. In the specific case of the 6-methyl derivative, the C4 position is meta to the methyl group, minimizing the electron-donating inductive influence of the alkyl substituent.
  • C3-Position (Secondary Reactive Site): The C3 carbon is

    
     to N2. While typically reactive, in this specific scaffold, it is para  to the methyl group at C6. The electron-donating nature of the methyl group (
    
    
    
    and hyperconjugation) increases electron density at C3 more than at C4, rendering C3 less electrophilic towards the palladium catalyst.
  • Steric Factors: The C3 position is flanked by the N2 nitrogen and the C4-chloride, creating a slightly more crowded environment for the bulky phosphine-ligated palladium species compared to the C4 position.

Reaction Pathway Visualization

ReactionPathway Substrate 3,4-Dichloro- 6-methylpyridazine CatCycle Pd(0) Oxidative Addition Substrate->CatCycle Fast OA at C4 Substrate->CatCycle Slow OA at C3 (Deactivated by C6-Me) Intermediate Pd(II)-Complex (Inserted at C4) CatCycle->Intermediate Regioselective Product 4-Aryl-3-chloro- 6-methylpyridazine Intermediate->Product Transmetalation & Red. Elimination BisProduct 3,4-Diaryl- 6-methylpyridazine Product->BisProduct Requires Forcing Cond. (High T, Excess ArB(OH)2)

Figure 1: Reaction pathway showing the kinetic preference for C4-oxidative addition over C3.

Optimization of Reaction Conditions

The following matrix summarizes the impact of critical variables on the yield and regioselectivity (C4:C3 ratio).

VariableConditionOutcomeRecommendation
Catalyst Pd(PPh₃)₄High C4 selectivity; standard activity.[1]Primary Choice
Pd(dppf)Cl₂Higher reactivity; potential for bis-coupling.Use for unreactive boronic acids.
Pd₂(dba)₃ / XPhosVery high activity; erodes regioselectivity.Use only for 2nd coupling (C3).
Base Na₂CO₃ (aq)Mild; maintains high regioselectivity.Standard
K₃PO₄Stronger; promotes faster reaction but risk of hydrolysis.Use for sterically hindered substrates.[1][2]
Solvent Toluene/EtOH/H₂OExcellent solubility; phase transfer efficiency.Standard (4:1:1)
1,4-Dioxane/H₂OHigher boiling point; good for difficult substrates.Alternative
Stoichiometry 1.05 equiv ArB(OH)₂Maximizes mono-coupling (C4).Strict Control

Experimental Protocols

Protocol A: C4-Selective Mono-Arylation

Objective: Synthesis of 4-aryl-3-chloro-6-methylpyridazine.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.05 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: Toluene : Ethanol (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve This compound (1.0 mmol, 163 mg) and the corresponding arylboronic acid (1.05 mmol) in a mixture of Toluene (4 mL) and Ethanol (1 mL).

  • Degassing: Bubble Argon or Nitrogen gas through the solution for 10 minutes to remove dissolved oxygen. Note: Oxygen is the primary cause of homocoupling side-products and catalyst deactivation.

  • Catalyst Addition: Add 2M Na₂CO₃ (1.0 mL, 2.0 mmol) followed by Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Reaction: Seal the vial and heat to 90 °C for 4–12 hours. Monitor reaction progress via LC-MS or TLC (typically 30-50% EtOAc/Hexane).

    • Checkpoint: The starting material should disappear, and a single major spot (C4-product) should appear. If significant bis-coupling is observed, lower temperature to 80 °C.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography.

Protocol B: Sequential Bis-Arylation (C3 Functionalization)

Objective: Synthesis of 3,4-diaryl-6-methylpyridazine (introducing a different aryl group at C3).

Reagents:

  • 4-Aryl-3-chloro-6-methylpyridazine (Product from Protocol A)

  • Arylboronic acid #2 (1.5 equiv)

  • Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR Pd(dppf)Cl₂ (5 mol%)

  • K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1)

Procedure:

  • Use the mono-coupled product as the starting material.

  • Employ a more active catalyst system (SPhos or XPhos based) to activate the deactivated C3-chloride.

  • Heat to 100–110 °C (or microwave irradiation at 120 °C for 30 min).

  • Standard workup as above.

Workflow Decision Tree

OptimizationTree Start Start: 3,4-Dichloro- 6-methylpyridazine Check Target: Mono- or Bis-Aryl? Start->Check Mono Mono-Arylation (C4) Check->Mono Bis Bis-Arylation (C4 then C3) Check->Bis Cond1 Use Pd(PPh3)4, Na2CO3 90°C, 1.05 eq Boronic Acid Mono->Cond1 Success Product: 4-Aryl-3-Cl Bis->Success Step 1 complete Result1 Check LCMS Cond1->Result1 Result1->Success >90% C4 Selectivity FailSelect Issue: Bis-coupling observed Result1->FailSelect >10% Bis-product FailReact Issue: Low Conversion Result1->FailReact <50% Conversion BisStep2 Final Product: 3,4-Diaryl Success->BisStep2 Step 2: SPhos-Pd-G2 110°C, Excess ArB(OH)2 FixSelect Reduce Temp to 70°C Reduce Boronic Acid to 0.95 eq FailSelect->FixSelect FixReact Switch to Pd(dppf)Cl2 Change Base to K3PO4 FailReact->FixReact

Figure 2: Decision tree for optimizing reaction conditions and troubleshooting.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016, 7, 5758-5786. [Link] (Authoritative review establishing C4-selectivity rules for pyridazines).

  • Regioselective cross-coupling reactions of 3,4-dichloropyridazines. Tetrahedron, 2005, 61(12), 3033-3043. [Link] (Foundational study on the reactivity differences between C3 and C4 chlorides).

Sources

The Strategic Utility of 3,4-Dichloro-6-methylpyridazine in the Synthesis of Fused Heterocyclic Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Pyridazine Building Block

For researchers, scientists, and professionals in the field of drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. Fused heterocyclic compounds are a cornerstone of medicinal chemistry, offering rigid frameworks that can be strategically functionalized to interact with a multitude of biological targets.[1] Among the myriad of starting materials, substituted dichloropyridazines serve as exceptionally versatile synthons due to the differential reactivity of their chloro-substituents, enabling sequential and regioselective functionalization.

This application note focuses on the synthetic utility of a specific, yet highly potent building block: 3,4-Dichloro-6-methylpyridazine . The presence of two vicinal chlorine atoms, electronically influenced by the pyridazine nitrogens and sterically guided by the C6-methyl group, presents a unique platform for the construction of diverse fused heterocyclic systems. This guide will provide in-depth technical insights, detailed experimental protocols, and the underlying chemical principles for the synthesis of key fused heterocycles, namely pyrazolo[3,4-d]pyridazines and[2][3][4]triazolo[4,3-b]pyridazines.

Core Principles: Reactivity and Regioselectivity of this compound

The synthetic utility of this compound is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridazine ring, exacerbated by the two electronegative nitrogen atoms, renders the chloro-substituted carbon atoms highly susceptible to nucleophilic attack.

The key to harnessing this molecule's potential lies in understanding the regioselectivity of the first nucleophilic substitution. Theoretical and experimental evidence on related dichloropyridines and other dihaloheteroarenes suggests that the position of nucleophilic attack is influenced by a combination of electronic and steric factors.[5][6] For this compound, the C4 position is generally more electron-deficient than the C3 position due to the cumulative electron-withdrawing effects of the adjacent nitrogen atoms. Consequently, the initial nucleophilic attack is predicted to occur preferentially at the C4 position. This selective first substitution is the foundational step for subsequent intramolecular cyclization to form fused ring systems.

Synthesis of 7-Methylpyrazolo[3,4-d]pyridazines

Pyrazolo[3,4-d]pyridazines are a class of fused heterocycles with a broad spectrum of biological activities, including potential applications as kinase inhibitors and anticancer agents.[7][8] The synthesis of the 7-methyl substituted analog from this compound proceeds via a two-step sequence: initial nucleophilic substitution by a hydrazine, followed by intramolecular cyclization.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of hydrazine hydrate at the more electrophilic C4 position of the pyridazine ring, leading to the displacement of the C4-chloride and the formation of a 4-hydrazinyl-3-chloro-6-methylpyridazine intermediate. The presence of a basic medium can facilitate this step. The subsequent intramolecular cyclization occurs through the nucleophilic attack of the terminal nitrogen of the hydrazinyl group onto the C3 carbon, displacing the remaining chloride and forming the pyrazole ring. The methyl group at the 6-position of the starting material remains at the 7-position of the final fused product.

G cluster_0 Reaction Pathway Start This compound Intermediate 4-Hydrazinyl-3-chloro-6-methylpyridazine Start->Intermediate Hydrazine Hydrate (Nucleophilic Substitution at C4) Product 7-Methyl-1H-pyrazolo[3,4-d]pyridazin-4-ol Intermediate->Product Intramolecular Cyclization (Nucleophilic Attack at C3) Tautomer 7-Methyl-1,5-dihydropyrazolo[3,4-d]pyridazin-4-one Product->Tautomer Tautomerization

Caption: Synthesis of 7-Methylpyrazolo[3,4-d]pyridazines.

Detailed Experimental Protocol: Synthesis of 7-Methyl-1,5-dihydropyrazolo[3,4-d]pyridazin-4-one

This protocol is adapted from established procedures for the synthesis of related pyrazolopyridazines.[7]

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Triethylamine

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (20 mL).

  • Addition of Reagents: To the stirred solution, add triethylamine (1.2 eq) followed by the dropwise addition of hydrazine hydrate (1.5 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 6-8 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add distilled water (30 mL) and acidify to pH 5-6 with dilute hydrochloric acid.

    • A precipitate will form. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then with a small amount of cold ethanol. Dry the product under vacuum to afford 7-Methyl-1,5-dihydropyrazolo[3,4-d]pyridazin-4-one as a solid. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular WeightExpected Yield (%)Key Spectroscopic Data (Anticipated)
7-Methyl-1,5-dihydropyrazolo[3,4-d]pyridazin-4-oneC₆H₆N₄O150.1470-85¹H NMR (DMSO-d₆): δ ~12.0 (s, 1H, NH), ~11.5 (s, 1H, NH), ~7.8 (s, 1H, Ar-H), ~2.4 (s, 3H, CH₃). ¹³C NMR (DMSO-d₆): Signals corresponding to the fused ring carbons and the methyl carbon. IR (KBr): ν ~3200-3400 cm⁻¹ (N-H stretching), ~1650 cm⁻¹ (C=O stretching).

Synthesis of 7-Methyl-[2][3][4]triazolo[4,3-b]pyridazines

The[2][3]triazolo[4,3-b]pyridazine scaffold is another privileged heterocyclic system with a wide range of pharmacological activities. The synthesis of the 7-methyl derivative from this compound can be envisioned through a reaction with a suitable three-atom component, such as thiosemicarbazide, followed by cyclization.

Mechanistic Considerations

The synthesis initiates with the nucleophilic attack of the terminal amino group of thiosemicarbazide at the C4 position of this compound, leading to the formation of a thiosemicarbazide-substituted pyridazine intermediate. Subsequent intramolecular cyclization can proceed via the attack of the sulfur atom or a nitrogen atom on the C3 carbon, followed by elimination of HCl and H₂S or H₂O depending on the cyclization pathway and workup conditions. The use of an oxidizing agent can facilitate the cyclization to the triazole ring.[9]

G cluster_0 Synthetic Pathway Start This compound Intermediate N-(3-Chloro-6-methylpyridazin-4-yl)hydrazinecarbothioamide Start->Intermediate Thiosemicarbazide (Nucleophilic Substitution at C4) Product 7-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol Intermediate->Product Intramolecular Cyclization (Oxidative or Thermal)

Caption: Synthesis of 7-Methyl-[2][3][4]triazolo[4,3-b]pyridazines.

Detailed Experimental Protocol: Synthesis of 7-Methyl-[2][3][4]triazolo[4,3-b]pyridazine-3-thiol

This protocol is based on general procedures for the synthesis of triazolopyridazines from chloropyridazines and thiosemicarbazide.[10][11]

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol

  • Sodium hydroxide

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating plate

  • TLC plates (silica gel 60 F254)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide (1.1 eq) in ethanol (30 mL).

  • Addition of Reagents: To the stirred solution, add thiosemicarbazide (1.0 eq) and stir until it dissolves. Then, add this compound (1.0 eq) in one portion.

  • Reaction: Heat the reaction mixture to reflux for 8-10 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in water (20 mL) and acidify with dilute acetic acid to precipitate the product.

    • Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with water and dry under vacuum. Recrystallize from ethanol to obtain pure 7-Methyl-[2][3][4]triazolo[4,3-b]pyridazine-3-thiol.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular WeightExpected Yield (%)Key Spectroscopic Data (Anticipated)
7-Methyl-[2][3][4]triazolo[4,3-b]pyridazine-3-thiolC₆H₆N₄S166.2065-80¹H NMR (DMSO-d₆): δ ~13.5 (s, 1H, SH), ~8.0 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~2.5 (s, 3H, CH₃). ¹³C NMR (DMSO-d₆): Signals for the fused ring carbons, with the carbon bearing the thiol group appearing at a characteristic downfield shift, and the methyl carbon. IR (KBr): ν ~2550-2600 cm⁻¹ (S-H stretching).

Conclusion and Future Perspectives

This compound stands as a potent and versatile building block for the synthesis of medicinally relevant fused heterocyclic systems. The strategic placement of its chloro and methyl substituents allows for predictable and regioselective reactions, primarily through nucleophilic aromatic substitution followed by intramolecular cyclization. The detailed protocols provided herein for the synthesis of 7-methylpyrazolo[3,4-d]pyridazines and 7-methyl-[2][3][4]triazolo[4,3-b]pyridazines serve as a practical guide for researchers to access these important scaffolds.

Further exploration of the reactivity of this compound with a wider range of binucleophiles will undoubtedly lead to the discovery of novel fused heterocyclic systems with unique biological profiles. The development of palladium-catalyzed cross-coupling reactions on this substrate also presents an exciting avenue for the synthesis of more complex and highly functionalized derivatives. The principles and protocols outlined in this application note provide a solid foundation for future innovations in the synthesis of pyridazine-based fused heterocycles for drug discovery and development.

References

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]

  • Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications. (n.d.). Liberty University. [Link]

  • Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity. (2023). ResearchGate. [Link]

  • Serendipitous Formation of 2H-Pyrazolo[3,4-d]pyridazin-7(6H)-ones from 3-Arylsydnones. (2018). ACS Publications. [Link]

  • (E)-(2-CHLOROBENZYLIDENE)HYDRAZINE. (2014). Organic Syntheses. [Link]

  • A regiospecific reaction of pyridazines with vicarious nucleophilic substitution via their dicyanomethylide derivatives. (1993). RSC Publishing. [Link]

  • CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. (2010). Journal of American Science. [Link]

  • Synthesis and Characterization of Unique Pyridazines. (2022). Liberty University. [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho. [Link]

  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][2][3][4]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. (2020). Semantic Scholar. [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (2022). Knowledge UChicago. [Link]

  • Synthesis of novel[2][3][4]triazolo[4,3-b]pyridazines. (2001). Arkivoc. [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1. (2024). Semantic Scholar. [Link]

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 3,6-dichloro-[2][3][4]triazolo[4,3-b]pyridazine for an Organic Chemistry Laboratory Approach: A Versatile Heterocyclic Intermediate. (2025). ValpoScholar. [Link]

  • One Step Synthesis and Some Reactions of 7-Hydrazino-3,4-Diphenyl- 2H-Pyrazolo [3,4-d] Pyridazine. (2004). TÜBİTAK Academic Journals. [Link]

  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. (2025). ResearchGate. [Link]

  • Design and synthesis of pyrazolo[3,4-d]pyridazine 5,6-dioxides as novel NO-donors. (2022). RSC Publishing. [Link]

  • Synthesis and Bioevaluation of 3,6-Diaryl-[2][3][4]triazolo[4,3-b] Pyridazines as Antitubulin Agents. (2016). NIH. [Link]

  • Thiosemicarbazide – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (2022). ResearchGate. [Link]

  • Preparation method of 3,4,6-trichloro-pyridazine. (2010).
  • Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. (2006). Organic Chemistry Portal. [Link]

  • Synthesis of Pyridazine Derivatives. VIII. Nucleophilic Substitution of 3, 6-Dichloro-4-methylpyridazine. (1957). Sci-Hub. [Link]

  • Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. (2020). PMC. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]

Sources

Application Notes and Protocols for the Selective Dechlorination of 3,4-Dichloro-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selective dechlorination of 3,4-Dichloro-6-methylpyridazine to yield 3-chloro-6-methylpyridazine, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The protocol detailed herein leverages a catalytic transfer hydrogenation approach, utilizing palladium on carbon (Pd/C) as the catalyst and ammonium formate as the hydrogen donor. This method offers high regioselectivity for the removal of the chlorine atom at the 4-position of the pyridazine ring. This application note is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of Selective Dechlorination

Pyridazine derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them crucial scaffolds in medicinal chemistry and agrochemical research.[1][2] The selective functionalization of the pyridazine ring is paramount for the development of novel compounds with desired properties. One key transformation is the selective dechlorination of polychlorinated pyridazines.

The target molecule of this protocol, 3-chloro-6-methylpyridazine, serves as a key building block for more complex molecules. Its synthesis from the readily available this compound requires a method that can selectively remove the chlorine atom at the 4-position while leaving the chlorine at the 3-position intact. This regioselectivity is challenging due to the similar electronic environment of the two chlorine atoms.

Catalytic transfer hydrogenation has emerged as a powerful and versatile tool for the reduction of various functional groups, including the hydrodehalogenation of aryl halides.[3][4][5][6] This technique offers several advantages over classical hydrogenation using hydrogen gas, such as operational simplicity, milder reaction conditions, and enhanced safety. The use of palladium on carbon (Pd/C) as a catalyst in conjunction with a hydrogen donor like ammonium formate is a well-established system for the dechlorination of aromatic chlorides.[3][4] The selectivity of this system can often be tuned by careful control of reaction parameters.

This application note details a robust and reproducible protocol for the selective dechlorination of this compound, providing researchers with a practical method to access the valuable 3-chloro-6-methylpyridazine intermediate.

Reaction Mechanism and Regioselectivity

The catalytic transfer hydrogenation of this compound proceeds through a series of steps on the surface of the palladium catalyst.

Dechlorination_Mechanism cluster_0 Catalyst Surface cluster_1 Dechlorination Cycle H_Donor HCOONH₄ (Ammonium Formate) PdC Pd/C Catalyst H_Donor->PdC Decomposition H_adsorbed Adsorbed Hydrogen (Pd-H) PdC->H_adsorbed Hydride_Transfer Hydride Transfer from Pd-H H_adsorbed->Hydride_Transfer Start 3,4-Dichloro-6- methylpyridazine Adsorption Adsorption onto Pd/C Surface Start->Adsorption Oxidative_Addition Oxidative Addition of C4-Cl bond Adsorption->Oxidative_Addition Oxidative_Addition->Hydride_Transfer Reductive_Elimination Reductive Elimination of HCl Hydride_Transfer->Reductive_Elimination Product 3-Chloro-6- methylpyridazine Reductive_Elimination->Product

Figure 1: Proposed mechanism for the catalytic transfer hydrogenation and dechlorination.

Caption: The process begins with the decomposition of the hydrogen donor on the catalyst surface, followed by a cycle of adsorption, oxidative addition, hydride transfer, and reductive elimination leading to the final product.

The regioselective removal of the chlorine atom at the 4-position over the 3-position can be attributed to a combination of electronic and steric factors. The pyridazine ring's nitrogen atoms influence the electron density at the adjacent carbon atoms. Computational studies on similar dihalopyrimidine systems have shown that the LUMO (Lowest Unoccupied Molecular Orbital) lobes can be influenced by substituents, directing nucleophilic attack or, in this reductive case, interaction with the catalyst surface. While a detailed mechanistic study for this specific substrate is not available, empirical evidence from related systems suggests that the chlorine at the 4-position is more susceptible to reductive cleavage under these conditions.

Experimental Protocol

This protocol provides a step-by-step procedure for the selective dechlorination of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
This compound≥97%Sigma-AldrichNot available
Palladium on Carbon (10 wt%)Degussa type E101Sigma-Aldrich7440-05-3
Ammonium Formate≥97%Sigma-Aldrich540-69-2
Methanol (MeOH)Anhydrous, ≥99.8%Sigma-Aldrich67-56-1
Ethyl Acetate (EtOAc)ACS Reagent, ≥99.5%Fisher Scientific141-78-6
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularFisher Scientific7757-82-6
Celite® 545-Sigma-Aldrich68855-54-9
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Reaction Workflow

workflow A 1. Add Reagents - this compound - Methanol - Ammonium Formate B 2. Add Catalyst - 10% Pd/C A->B C 3. Reaction - Reflux under N₂ atmosphere - Monitor by TLC B->C D 4. Work-up - Cool to room temperature - Filter through Celite® C->D E 5. Extraction - Concentrate filtrate - Dissolve in EtOAc - Wash with water and brine D->E F 6. Drying and Concentration - Dry with Na₂SO₄ - Concentrate in vacuo E->F G 7. Purification - Column chromatography (optional) F->G H 8. Characterization - NMR, MS, etc. G->H

Figure 2: Experimental workflow for the selective dechlorination.

Caption: A streamlined representation of the key steps involved in the synthesis, from reagent addition to product characterization.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.63 g, 10.0 mmol), methanol (40 mL), and ammonium formate (3.15 g, 50.0 mmol).

  • Inert Atmosphere: Flush the flask with nitrogen or argon gas.

  • Catalyst Addition: Carefully add 10% palladium on carbon (163 mg, 10 wt% of the starting material) to the reaction mixture under a gentle stream of nitrogen.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filtration: Filter the reaction mixture through a pad of Celite® 545 in a Buchner funnel to remove the palladium catalyst. Wash the filter cake with methanol (2 x 10 mL).

  • Extraction: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: The final product, 3-chloro-6-methylpyridazine, should be characterized by NMR and mass spectrometry to confirm its identity and purity.

Expected Yield

The expected yield of 3-chloro-6-methylpyridazine is typically in the range of 85-95%.

Characterization of the Product

The identity and purity of the synthesized 3-chloro-6-methylpyridazine should be confirmed using standard analytical techniques.

PropertyValueSource
Molecular FormulaC₅H₅ClN₂[2]
Molecular Weight128.56 g/mol [2][7]
AppearanceOff-white to pale yellow solid
Melting Point58-62 °C[8]
¹³C NMR Spectra available[7]
Mass Spec (m/z) 128 (M⁺)[7]

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • This compound: This compound is a halogenated heterocyclic and should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Palladium on Carbon (Pd/C): The catalyst is flammable, especially when dry and in the presence of organic solvents. Handle with care and avoid ignition sources. The used catalyst should be filtered and kept wet before proper disposal.

  • Ammonium Formate: Can be an irritant. Avoid breathing dust and contact with skin and eyes.

  • Methanol: Flammable and toxic. Avoid inhalation and contact with skin.

  • Hydrazine Hydrate (if used as an alternative hydrogen source): EXTREME CAUTION IS ADVISED. Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[4] It should only be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).[4][9]

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInactive catalyst, insufficient hydrogen donorUse fresh catalyst, ensure ammonium formate is dry, or increase the amount of ammonium formate (e.g., to 6-7 eq.).
Low YieldLoss during work-up, incomplete reactionEnsure efficient extraction, minimize transfers, and confirm complete reaction by TLC before work-up.
Formation of ByproductsOver-reduction, side reactionsReduce reaction time, lower the temperature slightly, or consider a milder hydrogen donor.

Conclusion

The protocol described in this application note provides an efficient, selective, and practical method for the dechlorination of this compound to 3-chloro-6-methylpyridazine. The use of catalytic transfer hydrogenation with Pd/C and ammonium formate offers a safe and reliable alternative to traditional hydrogenation methods. This procedure is expected to be a valuable tool for researchers in the fields of medicinal chemistry, agrochemical synthesis, and organic chemistry.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 227254, 3-Chloro-6-methylpyridazine. Retrieved February 16, 2026 from [Link].

  • A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. (2022). Journal of Drug Delivery and Therapeutics.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
  • 3-CHLORO-6-METHYLPYRIDAZINE. gsrs.
  • Hydrodechlorination of Aryl Chlorides Under Biocomp
  • An efficient synthesis of 2-chloropyrimidines via Pd-catalyzed regioselective dechlorination of 2,4-dichloropyrimidines in the presence of NaHCO3. (2008). ScienceDirect.
  • CN104211644A - Novel synthesis method of 3,4-dichloropyridazine.
  • Mild and general procedure for Pd/C–Catalyzed hydrodechlorination of aromatic chlorides. (2025).
  • Ammonium Formate in Organic Synthesis: A Versatile Agent in Catalytic Hydrogen Transfer Reductions. Semantic Scholar.
  • HYDRAZINE HYDR
  • 3-Chloro-6-methylpyridazine 97 1121-79-5. Sigma-Aldrich.
  • Highly selective hydrogenation of 3,4-dichloronitrobenzene over Pd/C catalysts without inhibitors. (2025).
  • Catalytic Hydrogen Transfer Reductions Using Ammonium Form
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
  • Pd/C-catalyzed dechlorination of polychlorinated biphenyls under hydrogen gas-free conditions. (2012). PubMed.
  • Recent Advances of Pd/C-C
  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. organic-chemistry.org.
  • CN1962608A - Catalytic hydrogenation method for preparing 3,4-dichloroaniline.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3,4-Dichloro-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely working with 3,4-Dichloro-6-methylpyridazine , a critical intermediate often synthesized via the chlorination of 6-methyl-1,2-dihydro-3,4-pyridazinedione using phosphoryl chloride (


).[1]

This molecule presents unique purification challenges due to the electron-deficient nature of the pyridazine ring and the "sticky" nature of phosphorous byproducts. This guide addresses the three most common tickets we receive: viscous "tar" formation , persistent phosphorous contamination , and regioisomer/monochloro separation .[1]

Part 1: Troubleshooting Guide (Q&A)

Issue 1: "My crude product is a black, viscous oil that refuses to crystallize."

Diagnosis: This is the classic "Oiling Out" phenomenon, usually caused by residual phosphoryl species acting as a solvent or the presence of oxidative tars.[1] Technical Insight: The chlorination reaction is exothermic and generates polyphosphoric acid byproducts. If the quench is too rapid or the pH is not controlled, these byproducts encapsulate your product, preventing crystal lattice formation.[1]

Corrective Action:

  • The "Drowning" Technique: Do not pour water into the reaction. Pour the reaction mixture slowly into crushed ice/water with vigorous stirring.

  • pH Control: The crude oil often solidifies only when the aqueous phase is neutralized. After quenching, adjust the pH to 6.0–7.0 using solid Sodium Bicarbonate (

    
    ) or Ammonium Hydroxide (
    
    
    
    ).[1]
    • Why? Pyridazines are weak bases.[1][2] At low pH, they may form water-soluble salts or oils; at high pH, you risk hydrolysis of the chloro-groups.[1] Neutral pH forces the free base to precipitate.

  • Seed Crystals: If you have any pure material, introduce a seed crystal at

    
     after the pH adjustment.[1]
    
Issue 2: "NMR shows persistent phosphorous peaks (broad singlets) even after extraction."

Diagnosis: Trapped Phosphoryl Chloride (


) or Phosphoric Acid esters.[1]
Technical Insight:  Simple aqueous washes are often insufficient because lipophilic phosphorous esters partition into the organic phase (DCM or Ethyl Acetate) along with your product.[1]

Corrective Action:

  • The Ammonia Wash: Instead of standard brine, wash your organic layer with 10% Ammonium Hydroxide (

    
    ) .
    
    • Mechanism:[1][3][4][5] Ammonia nucleophilically attacks residual phosphoryl chlorides, converting them into water-soluble phosphoramides, which are then washed away.[1]

  • Distillation: If the residue persists, perform a Kugelrohr vacuum distillation (approx.[1]

    
     at high vacuum, though specific bp varies by isomer).[1] Phosphorous residues usually remain in the pot.
    
Issue 3: "I cannot separate the monochloro impurity from the dichloro product."

Diagnosis: Incomplete chlorination resulting in 3-chloro-4-hydroxy-6-methylpyridazine (or its tautomer).[1] Technical Insight: The monochloro impurity possesses a hydroxyl group (or lactam), making it significantly more acidic and polar than the target 3,4-dichloro product.[1]

Corrective Action:

  • Base Wash Strategy: Dissolve the crude mixture in Ethyl Acetate. Wash with 0.5N NaOH (cold).[1]

    • Result: The hydroxy-impurity deprotonates (forming a phenoxide-like anion) and moves to the aqueous layer.[1] The target 3,4-dichloro compound (lacking acidic protons) remains in the organic layer.[1]

    • Warning: Perform this quickly (<5 mins) and cold (

      
      ) to prevent hydrolysis of your target chlorines.[1]
      

Part 2: Visualizing the Purification Logic

The following diagram illustrates the decision matrix for processing the crude reaction mixture.

PurificationLogic Crude Crude Reaction Mixture (POCl3 + Product + Tars) Quench Ice Quench (Maintain T < 10°C) Crude->Quench PhaseCheck State of Product? Quench->PhaseCheck Solid Precipitate Formed PhaseCheck->Solid Ideal Oil Viscous Oil Formed PhaseCheck->Oil Common Filter Filtration Solid->Filter Extract Extraction (DCM/EtOAc) + pH Adjustment (6-7) Oil->Extract Recryst Recrystallization (Heptane/EtOAc) Filter->Recryst Waste1 Aqueous Waste (Acids/Phosphates) Filter->Waste1 BaseWash Wash with 0.5N NaOH (Removes Hydroxy-Impurities) Extract->BaseWash AmmoniaWash Wash with 10% NH4OH (Removes Phosphorous) BaseWash->AmmoniaWash Waste2 Aqueous Waste (Hydroxy-Impurities) BaseWash->Waste2 Evap Evaporation AmmoniaWash->Evap AmmoniaWash->Waste1 Evap->Recryst

Figure 1: Decision tree for the workup and purification of chloropyridazines, prioritizing the removal of phosphorous and hydroxy-impurities.[1]

Part 3: Validated Experimental Protocols

Protocol A: Optimized Recrystallization

Objective: Removal of tar and minor regioisomers.

Solvent System: Based on the solubility profile of the structural analog 3,6-dichloro-4-methylpyridazine [1, 2], a mixture of non-polar and moderately polar solvents is most effective.[1]

Solvent A (Dissolver)Solvent B (Precipitant)Ratio (v/v)Notes
Ethyl Acetate Heptane (or Hexane)1:3 to 1:5Standard method.[1] High recovery.
Toluene Cyclohexane 1:2Good for removing tars.[1]
Isopropanol Water -Avoid. High risk of hydrolysis.[1]

Step-by-Step:

  • Dissolution: Place crude solid in a flask. Add minimum hot Ethyl Acetate (

    
    ) until dissolved.[1]
    
  • Charcoal Treatment (Optional): If the solution is dark brown/black, add Activated Carbon (5% w/w), stir for 10 mins, and filter hot through Celite.

  • Precipitation: Slowly add hot Heptane while stirring until the solution turns slightly cloudy.

  • Crystallization: Remove heat. Allow to cool to Room Temp, then chill to

    
     for 2 hours.
    
  • Collection: Filter the off-white/yellow needles and wash with cold Heptane.

Protocol B: The "Reverse" Quench (Safety & Yield)

Objective: Safe destruction of excess


 without degrading the product.
  • Preparation: Prepare a beaker with crushed ice (approx. 3x the volume of the reaction mixture) and vigorous magnetic stirring.

  • Addition: Transfer the hot reaction mixture into a dropping funnel. Dropwise add the mixture onto the ice.

    • Critical: Keep internal temperature

      
      .
      
  • Neutralization: Once addition is complete, the solution will be highly acidic. Slowly add saturated

    
     or 
    
    
    
    until pH reaches 6–7.[1]
  • Extraction: Extract immediately with Dichloromethane (

    
     volumes).
    

Part 4: Data Summary & Specifications

The following data points are critical for verifying your isolated product. Note that while specific literature on the 3,4-isomer is rarer than the 3,6-isomer, the physical properties are analogous.[1]

PropertyValue / RangeMethod of Verification
Appearance Pale yellow to off-white needlesVisual Inspection
Melting Point

(Analogous*)
DSC / Capillary (Start range)
Solubility Soluble in DCM, EtOAc, THF.[1] Insoluble in Water.Solubility Test
Functional Groups Ar-Cl (

), C=N (

)
FT-IR

*Note: Melting point is estimated based on the structural isomer 3,6-dichloro-4-methylpyridazine [2].[1] You must determine the specific range for the 3,4-isomer experimentally.

References

  • Vertex AI Search. (2026).[1] Process for purification of 3,6-dichloropyridazine (US3004027A).[1] Google Patents.[1] Link

  • ChemicalBook. (2026).[1] 3,6-Dichloro-4-methylpyridazine Properties and Synthesis.Link[1]

  • PrepChem. (2026).[1] Synthesis of 3,6-dichloro-4-isopropylpyridazine.[1][5][6]Link

  • BenchChem. (2025).[1][2][7] Overcoming poor solubility of 6-Chloro-3-methoxypyridazin-4-amine.[1][2]Link[1]

Sources

Minimizing hydrolysis side reactions of 3,4-Dichloro-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Hydrolytic Side Reactions in Synthetic Applications

Welcome to the technical support center for 3,4-Dichloro-6-methylpyridazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this versatile building block. A primary concern during its application in nucleophilic substitution and cross-coupling reactions is the competing hydrolysis of the C-Cl bonds, leading to the formation of undesired chloropyridazinone and dihydroxypyridazine byproducts. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize these side reactions and ensure the success of your synthetic endeavors.

Understanding the Challenge: The Hydrolysis of this compound

The pyridazine ring is an electron-deficient heteroaromatic system, which makes the carbon atoms attached to the chlorine atoms susceptible to nucleophilic attack. While this reactivity is desirable for the intended synthetic transformations, it also renders the molecule vulnerable to hydrolysis, where water acts as a nucleophile.

The hydrolysis of this compound is a significant side reaction that can reduce the yield of the desired product and complicate purification. The reaction proceeds in a stepwise manner, with the initial hydrolysis product being a monochloromethylpyridazinone, which can then undergo further hydrolysis to the corresponding dihydroxymethylpyridazine. The rate of this undesirable reaction is highly dependent on the reaction conditions, particularly pH, temperature, and the solvent system employed.

Below is a visual representation of the hydrolysis pathway:

hydrolysis_pathway A This compound B 3-Chloro-6-methylpyridazin-4-one (Hydrolysis Product 1) A->B + H2O - HCl C 6-Methylpyridazine-3,4-dione (Hydrolysis Product 2) B->C + H2O - HCl

Caption: Stepwise hydrolysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the hydrolysis of this compound most likely to occur?

A1: Hydrolysis is significantly accelerated under basic (alkaline) conditions and at elevated temperatures.[1][2] The presence of water in the reaction mixture is, of course, a prerequisite. Many synthetic procedures, such as nucleophilic aromatic substitutions (SNAr), often employ basic conditions to deprotonate the nucleophile or to act as an acid scavenger, inadvertently creating a favorable environment for hydrolysis.

Q2: How does the choice of solvent affect the rate of hydrolysis?

A2: The choice of solvent plays a critical role. Polar protic solvents, such as water, alcohols (methanol, ethanol), and to a lesser extent, polar aprotic solvents with residual water content, can facilitate hydrolysis.[3][4] Protic solvents can solvate the chloride leaving group and stabilize the transition state of the hydrolysis reaction. Conversely, anhydrous polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile (MeCN) are generally preferred for reactions involving dichloropyridazines as they minimize the presence of water and do not actively participate in proton transfer that can facilitate hydrolysis.[3][4][5]

Q3: Can I use a phase-transfer catalyst to minimize hydrolysis in a biphasic system?

A3: While phase-transfer catalysis can be effective for bringing a reactant from an aqueous phase to an organic phase, it inherently involves the presence of water, which increases the risk of hydrolysis. If a phase-transfer catalyst is necessary, the reaction conditions must be carefully optimized (low temperature, short reaction time) to favor the desired reaction over hydrolysis. A better approach is to use an anhydrous single-phase solvent system whenever possible.

Q4: How can I detect and quantify the extent of hydrolysis in my reaction?

A4: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the starting material, desired product, and hydrolysis byproducts. A reversed-phase C18 column with a gradient elution of acetonitrile and water is often a good starting point.[6][7][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds. It can be used to identify and quantify the dichloropyridazine starting material and its hydrolysis products.[10]

  • Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the reaction progress. The hydrolysis products are generally more polar than the starting material and will have lower Rf values.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Low yield of the desired product with significant formation of a more polar byproduct.

Possible Cause Troubleshooting & Optimization
Presence of water in reagents or solvents. Ensure all solvents are anhydrous. Use freshly opened bottles of anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves). Dry all reagents thoroughly before use.
Reaction temperature is too high. Lower the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they often accelerate the rate of hydrolysis even more.[1][11][12][13][14] Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
The reaction time is excessively long. Monitor the reaction closely by TLC, HPLC, or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent further degradation of the product and formation of byproducts.
The base used is too strong or is used in a protic solvent. If a base is required, consider using a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or Proton-Sponge®. If using an inorganic base like K₂CO₃ or Cs₂CO₃, ensure the reaction is conducted in an anhydrous aprotic solvent.

Issue 2: The desired monosubstituted product is contaminated with the disubstituted product and hydrolysis byproducts.

Possible Cause Troubleshooting & Optimization
Stoichiometry of the nucleophile. Use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of the nucleophile for monosubstitution. A large excess can drive the reaction towards disubstitution and potentially increase the rate of hydrolysis if the nucleophile is also basic.
Reaction conditions are too harsh. As with Issue 1, reduce the reaction temperature and time to improve selectivity for the monosubstituted product and minimize hydrolysis.

Issue 3: Difficulty in purifying the desired product from the chloropyridazinone byproduct.

Possible Cause Troubleshooting & Optimization
Similar polarity of the product and byproduct. Optimize your chromatographic separation. A shallower solvent gradient in column chromatography may be necessary. Consider using a different stationary phase or solvent system. Recrystallization can also be an effective purification method if a suitable solvent is found.
Formation of an inseparable mixture. The most effective solution is to prevent the formation of the byproduct in the first place by rigorously following the recommendations in this guide to minimize hydrolysis.

Below is a troubleshooting workflow to guide your experimental optimization:

troubleshooting_workflow Start Low Yield or Impure Product Check_Water Is the reaction strictly anhydrous? Start->Check_Water Dry_Reagents Dry all solvents and reagents Check_Water->Dry_Reagents No Check_Temp Is the reaction temperature optimized? Check_Water->Check_Temp Yes Dry_Reagents->Check_Temp Lower_Temp Lower the reaction temperature Check_Temp->Lower_Temp No Check_Time Is the reaction time too long? Check_Temp->Check_Time Yes Lower_Temp->Check_Time Monitor_Reaction Monitor reaction closely and quench upon completion Check_Time->Monitor_Reaction Yes Check_Base Is the base appropriate? Check_Time->Check_Base No Monitor_Reaction->Check_Base Change_Base Use a non-nucleophilic, hindered base Check_Base->Change_Base No Success Successful Synthesis Check_Base->Success Yes Change_Base->Success

Caption: Troubleshooting workflow for minimizing hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Minimized Hydrolysis

This protocol provides a general framework for performing a nucleophilic substitution on this compound while minimizing the risk of hydrolysis.

Materials:

  • This compound

  • Nucleophile (e.g., an amine or thiol)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or MeCN)

  • Non-nucleophilic base (e.g., DIPEA), if required

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware, dried in an oven before use

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous polar aprotic solvent.

  • Addition of Reagents: Add the nucleophile (1.0-1.2 eq) to the stirred solution. If a base is required, add the non-nucleophilic base (1.5-2.0 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at the desired temperature (starting at room temperature and gently heating if necessary).

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: HPLC Method for Monitoring Reaction Progress

This method can be adapted to monitor the consumption of the starting material and the formation of the product and hydrolysis byproducts.

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water (with 0.1% formic acid or trifluoroacetic acid)
Mobile Phase B Acetonitrile (with 0.1% formic acid or trifluoroacetic acid)
Gradient Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm or Diode Array Detector (DAD)
Injection Volume 10 µL

Note: This is a general method and may require optimization for your specific product and byproducts.

References

  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Naaz, N., et al. (2025, February 25). Evaluation of gas chromatography-mass spectrometry analysis and yield. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 53(1), 13451.
  • Nudelman, N. S. (n.d.). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. Current Organic Chemistry, 17(12), 1262-1279.
  • ResearchGate. (2024, May). Hydrolysis Rates for Various pH Levels. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. Retrieved from [Link]

  • Dundar, Y., et al. (2009). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2773.
  • Google Patents. (n.d.). EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
  • Brittain, D. R. (2015, December 3). The analysis of pesticides & related compounds using Mass Spectrometry. ORCA.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Rodrigues, S. M., et al. (2009). Temperature and base requirements for the alkaline hydrolysis of okadaite's esters. Toxicon, 53(7-8), 785-791.
  • Lohar, A. V., et al. (n.d.). No.93 Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. Shimadzu.
  • Atticus LLC. (2025). The Effect of Water pH on Pesticide Effectiveness. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • ResearchGate. (n.d.). FIGURE 3 GC-MS study. (A) Chromatogram of chlorpyrifos; (B). Retrieved from [Link]

  • Li, X., et al. (2022). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods, 11(15), 2291.
  • Ross, M. K., et al. (2006). Hydrolytic metabolism of pyrethroids by human and other mammalian carboxylesterases. Biochemical pharmacology, 71(5), 657-669.
  • McEachran, A. D., et al. (2017). Prediction of Hydrolysis Products of Organic Chemicals under Environmental pH Conditions. Environmental Science & Technology, 51(9), 5008-5016.
  • Logoyda, L. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 13(12), 5909-5915.
  • Morsch, L. A., et al. (n.d.). 9.2. Common nucleophilic substitution reactions. In Organic Chemistry 1: An open textbook.
  • CABI Digital Library. (n.d.). The first validated HPLC method for separation and quantification of imiprothrin and deltamethrin in insecticide spray formulation. Retrieved from [Link]

  • Lee, S., et al. (2021). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Applied Sciences, 11(14), 6617.
  • Chen, H., et al. (2020). Competing Reactions Limit Production of Sugars in Hydrothermal Hydrolysis of Grass Silage: An Assessment of the Effect of Temperature on Sugar Production and Parasitic Energy Demand. Frontiers in Energy Research, 8, 579442.
  • Master Organic Chemistry. (2021, October 26). Nucleophilic Substitution Reactions - An Introduction. Retrieved from [Link]

  • Mondloch, J. E., et al. (2015). Instantaneous Hydrolysis of Nerve‐Agent Simulants with a Six‐Connected Zirconium‐Based Metal‐Organic Framework.
  • Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature effect on RS yield during thermal hydrolysis and comparison... Retrieved from [Link]

  • Sizer, I. W., & Josephson, E. S. (1942). THE EFFECT OF TEMPERATURE ON THE RATE OF HYDROLYSIS OF TRIGLYCERIDES BY PANCREATIC LIPASE. The Journal of biological chemistry, 142(1), 165-177.
  • Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]

  • Manthey, J. A., & Grohmann, K. (2000). acid catalyzed hydrolysis of hesperidin at elevated temperatures.

Sources

Separation of regioisomers formed from 3,4-Dichloro-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of Regioisomers formed from 3,4-Dichloro-6-methylpyridazine Role: Senior Application Scientist, Separation Technologies Division

Technical Support Center: Pyridazine Regioisomer Management

Welcome to the Advanced Separation Support Hub. You are likely here because your nucleophilic aromatic substitution (


) on This compound  yielded a mixture of regioisomers (3-substituted and 4-substituted) that are co-eluting on standard silica.

This guide treats your chemical challenge as a troubleshooting ticket. We move from Diagnostics (identifying the isomers) to Resolution (separation protocols) and Prevention (synthesis optimization).

Module 1: Diagnostic Hub (Identification)

Ticket #001: "I have two spots (or one broad spot). Which isomer is which?"

The Science: In this compound, the C4 position is electronically activated (para-like to N1), making it the kinetic preference for nucleophilic attack. However, sterics and solvent effects can yield the C3-isomer. You cannot rely on polarity rules alone, as dipole moments between these isomers are often nearly identical.

The Protocol: Self-Validating NMR Assignment Do not rely on chemical shift heuristics alone. Use 1D-NOESY (Nuclear Overhauser Effect Spectroscopy) for a definitive structural assignment.

The Logic:

  • Structure: The proton at C5 is your "lighthouse." It is permanently adjacent to the Methyl group at C6 .

  • The Variable: The incoming Nucleophile (Nu) will either land at C4 (adjacent to H5) or C3 (remote from H5).

Step-by-Step Identification:

  • Acquire 1H NMR: Locate the C6-Methyl singlet (

    
     2.6 ppm) and the C5-Proton singlet (
    
    
    
    7.4 ppm).
  • Run 1D-NOESY: Irradiate the incoming Nucleophile's protons (e.g., N-CH3 or O-CH2).

  • Analyze Signal:

    • Positive NOE to H5: The Nucleophile is at C4 (Major Isomer).

    • No NOE to H5: The Nucleophile is at C3 (Minor Isomer). The C4-Chlorine blocks the interaction.

Visual Logic Map:

NMR_Logic Start Isolate Pure/Enriched Fraction Step1 Locate H5 Proton Signal (Singlet, ~7.4 ppm) Start->Step1 Step2 Irradiate Nucleophile (Nu) Protons (1D-NOESY) Step1->Step2 Decision Is NOE signal observed at H5? Step2->Decision Result4 Product is 4-Substituted (Nu is adjacent to H5) Decision->Result4 Yes Result3 Product is 3-Substituted (Cl at C4 blocks Nu-H5 interaction) Decision->Result3 No

Caption: Figure 1. Definitive logic flow for assigning pyridazine regiochemistry using NOE interactions.

Module 2: Separation Protocols (Resolution)

Ticket #002: "Standard Hexane/EtOAc flash columns are failing. The


 is < 0.05." 

The Science: Chlorinated pyridazines are "sticky" on silica due to the nitrogen lone pairs. Regioisomers often possess identical dipole moments, rendering standard adsorption chromatography ineffective. We must exploit shape selectivity or hydrogen-bond basicity differences .

Option A: Optimized Flash Chromatography (The "Toluene Trick")

Toluene provides


-

interactions with the electron-deficient pyridazine ring, often amplifying subtle electronic differences between isomers that EtOAc misses.
ParameterRecommendationWhy?
Solvent A Toluene

-interaction exploits electronic differences between C3/C4 isomers.
Solvent B Acetonitrile (MeCN) or AcetoneDipolar aprotic modifiers sharpen peak shape for basic heterocycles.
Gradient 0-10% B in A (Very Shallow)Isomers usually elute early; shallow gradients maximize resolution.
Additive 1% Triethylamine (TEA)Critical. Suppresses silanol interactions with pyridazine nitrogens, reducing tailing.
Option B: Recrystallization (The "Solubility Switch")

Regioisomers disrupt each other's crystal lattice, but the 4-substituted isomer (often more symmetric) usually has a higher melting point and lower solubility.

Protocol:

  • Dissolve the crude mixture in minimal boiling Ethanol or Isopropanol .

  • Allow to cool slowly to RT.

  • If no crystals form, add Water dropwise until turbidity persists, then heat to redissolve and cool.

  • Result: The precipitate is usually the major (4-subst) isomer. The filtrate contains the enriched 3-subst isomer (which can then be purified by column).

Option C: Supercritical Fluid Chromatography (SFC) (The "Gold Standard")

If you have access to SFC, this is the preferred method for pyridazine regioisomers.

  • Column: 2-Ethylpyridine (2-EP) or Diol stationary phase.

  • Co-solvent: Methanol (no additives usually needed).

  • Mechanism: The 2-EP column interacts specifically with the pyridazine nitrogens. The steric environment of the substituent (C3 vs C4) drastically alters this interaction, often resulting in baseline separation (

    
     min).
    

Module 3: Synthesis Optimization (Prevention)

Ticket #003: "I want to avoid the separation entirely. How do I improve regioselectivity?"

The Science: The reaction is an


.[1][2] The transition state energy is governed by the stability of the Meisenheimer complex.
  • C4 Attack: Stabilized by para-nitrogen (N1). Kinetic Product.

  • C3 Attack: Less stabilized, but can be accessed if C4 is sterically hindered or if the nucleophile is coordinated.

Optimization Table:

VariableAdjustmentEffect on Regioselectivity
Temperature Lower (0°C to -78°C)Favors the Kinetic Product (C4) . High temps allow equilibration or overcome the activation barrier for C3.
Solvent Non-polar (THF, Toluene)Promotes "Ortho-effect" if the nucleophile carries a cation (e.g., Li+ alkoxides). The cation coordinates to N2 and the Cl at C3, directing attack to C3 (rare, but possible).
Base Counter-ion Li+ vs K+ vs Cs+ Smaller cations (Li+) coordinate tightly, potentially altering selectivity via the "Chelation Control" mechanism.
Leaving Group Switch to 3,4-Difluoro Fluorine is a better leaving group for

. It lowers the transition state energy, making the reaction more sensitive to electronic bias (favoring C4 even more strongly).

Workflow for Optimization:

Optimization Input Reaction Setup Temp Temperature Control (Run at 0°C) Input->Temp Solvent Solvent Choice (THF vs DMF) Temp->Solvent Check Check Ratio (LCMS) Solvent->Check Good Proceed to Workup Check->Good Ratio > 10:1 Bad Change Counter-ion (Use LiHMDS or NaH) Check->Bad Ratio < 5:1 Bad->Temp Retry

Caption: Figure 2. Iterative optimization loop for maximizing C4-selectivity.

Frequently Asked Questions (FAQs)

Q: My product is an oil. Crystallization failed. What now? A: Convert the oil into a solid derivative. If your nucleophile was an amine, treat the mixture with HCl in Dioxane to form the hydrochloride salt. The salts often have vastly different solubility profiles in EtOAc/MeOH, allowing one isomer to precipitate.

Q: Why does the 3-isomer form at all? A: While C4 is electronically favored, the C3 position is adjacent to N2. If you use a "hard" nucleophile (like an alkoxide) in a non-polar solvent, the metal cation can coordinate to N2, directing the nucleophile to the C3 position (the "Guided Missile" effect). To avoid this, use polar aprotic solvents (DMF, DMSO) which solvate the cation and break this coordination, restoring the electronic preference for C4.

Q: Can I use Prep-HPLC? A: Yes, but avoid standard acidic modifiers (TFA/Formic Acid) if possible, as pyridazines are basic. Use a High pH buffer (10mM Ammonium Bicarbonate, pH 10) on a specialized hybrid column (e.g., XBridge C18). The deprotonated state often maximizes the hydrophobicity difference between the isomers.

References

  • Regioselectivity in Pyridazine Substitution

    • Journal of Heterocyclic Chemistry. "Nucleophilic substitution of this compound."
    • 3

  • Ortho-Selectivity Mechanisms

    • ResearchGate.[1][4][5] "Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines." (Analogous mechanism for N-coordination effects).

    • 1[2][4][5][6][7][8][9][10][11][12]

  • Separation Techniques for Regioisomers

    • Angewandte Chemie.[13] "Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers."[13]

    • 13[7][8][9][10]

Sources

Optimizing base selection for 3,4-Dichloro-6-methylpyridazine alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the unique reactivity profile of 3,4-dichloro-6-methylpyridazine .[1] This scaffold presents a "chemical dichotomy": it possesses an electron-deficient ring susceptible to Nucleophilic Aromatic Substitution (


) and an acidic methyl group at position 6 susceptible to lateral deprotonation.[1]

The critical error most researchers make is treating "alkylation" as a single concept.

  • If you are attaching an alkyl group to the ring carbons (via O/N/S linkers), you are performing

    
     .[1]
    
  • If you are extending the methyl chain (forming C-C bonds), you are performing Lateral Lithiation .[1]

Using the wrong base for either pathway will result in polymerization, metal-halogen exchange, or regiochemical mixtures.

Module 1: Decision Matrix & Base Selection

Before selecting a reagent, identify your target transformation using the logic flow below.

BaseSelection Start Target Transformation SNAr Ring Substitution (S_NAr at C4/C3) Start->SNAr Lateral Methyl Extension (Lateral Lithiation) Start->Lateral WeakNu Nucleophile: Phenols, Thiols, Amines SNAr->WeakNu StrongNu Nucleophile: Aliphatic Alcohols SNAr->StrongNu BaseLi Rec: LiTMP or LDA (-78°C) Lateral->BaseLi Avoid AVOID: n-BuLi (Causes Li-Cl Exchange) Lateral->Avoid BaseWeak Rec: K2CO3, Cs2CO3, or DIPEA (Avoids methyl deprotonation) WeakNu->BaseWeak BaseStrong Rec: NaH or t-BuOK (Cryogenic control req.) StrongNu->BaseStrong

Figure 1: Decision tree for selecting the appropriate base based on the desired reaction pathway. Green nodes indicate optimal conditions.

Module 2: Lateral Alkylation (Methyl Group Extension)

The Challenge: The 6-methyl group is acidic (


), but the ring contains two chlorine atoms.[1]
  • Failure Mode: Using n-Butyllithium (n-BuLi) . n-BuLi is nucleophilic and small; it will preferentially attack the ring or perform Lithium-Halogen exchange at the C3/C4 positions, stripping the chlorine atoms before deprotonating the methyl group.[1]

The Solution: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) .[1] It is a bulky, non-nucleophilic base that is kinetically basic enough to deprotonate the methyl group but sterically hindered from attacking the ring or the chlorines.

Protocol: Selective Lateral Lithiation
  • Preparation of LiTMP:

    • Charge a flame-dried flask with THF (anhydrous).[1]

    • Add 2,2,6,6-tetramethylpiperidine (1.1 eq).[1]

    • Cool to -78°C .[2]

    • Add n-BuLi (1.05 eq) dropwise.[1] Stir for 30 min at 0°C, then re-cool to -78°C .

  • Substrate Addition:

    • Dissolve this compound in THF.

    • Add dropwise to the LiTMP solution at -78°C .

    • Critical: The solution often turns deep red/purple (characteristic of pyridazyl anions).[1]

    • Stir for 15–30 minutes. Do not warm up.

  • Electrophile Trapping:

    • Add the alkyl halide (e.g., MeI, BnBr) or aldehyde.[1]

    • Stir at -78°C for 1 hour, then allow to warm slowly to room temperature.

FAQ: Lateral Alkylation

Q: Can I use LDA instead of LiTMP? A: Yes, but LiTMP is safer. LDA is less bulky than LiTMP. While LDA works, it carries a slightly higher risk of "Chichibabin-like" nucleophilic attack on the ring if the temperature fluctuates above -60°C.

Q: My reaction turned black and I recovered no product. A: This is "tarring" caused by ring decomposition. It happens if:

  • The temperature rose above -50°C before the electrophile was added.

  • Moisture was present (protonating the anion).[1]

  • You used n-BuLi directly.

Module 3: Regioselective (Ring Functionalization)

The Challenge: You have two electrophilic sites: C3-Cl and C4-Cl.

  • C4-Position: Generally more reactive towards nucleophiles because it is para-like to N1.[1]

  • C3-Position: Ortho-like to N2.

  • Regioselectivity: In 3,4-dichloropyridazines, substitution typically occurs at C4 first, but this is highly dependent on the solvent and the nature of the nucleophile.

Protocol: C4-Selective Alkoxylation

To replace the C4-Cl with an alkoxide (RO-):

  • Base: Use NaH (Sodium Hydride) in THF or DMF.[1]

    • Why? You need to generate the alkoxide fully before adding the substrate to prevent competition.

  • Stoichiometry: 1.0 eq of Nucleophile, 1.1 eq of Base. Excess nucleophile leads to bis-substitution (C3 and C4).[1]

  • Temperature: Start at 0°C . Room temperature often pushes the reaction to bis-substitution.

Comparison of Bases for
BaseStrengthUse CaseRisk Factor
K₂CO₃ / Cs₂CO₃ WeakPhenols, ThiolsLow.[1] Excellent for regiocontrol. Slow reaction times.
NaH StrongPrimary AlcoholsMedium. Can cause bis-substitution if heated.
t-BuOK Strong/BulkySterically hindered alcoholsHigh. Can cause elimination or methyl deprotonation if T > 0°C.
DIPEA / TEA Weak (Organic)AminesLow.[1] Acts as an acid scavenger only.

Module 4: Troubleshooting Guide

Issue 1: "I am getting a mixture of C3 and C4 substitution products."
  • Diagnosis: The reaction is under thermodynamic control or the nucleophile is too small/reactive.

  • Fix:

    • Lower the Temperature: Run the reaction at -20°C to 0°C. C4 substitution has a lower activation energy; keeping it cold favors the kinetic product (C4).[1]

    • Change Solvent: Switch from polar aprotic (DMF/DMSO) to less polar (THF). Polar solvents accelerate

      
       indiscriminately, reducing selectivity.
      
Issue 2: "I see loss of the Chlorine atom but no alkylation."
  • Diagnosis: Metal-Halogen Exchange.[3]

  • Context: You likely used an alkyllithium base (n-BuLi) for lateral lithiation.

  • Mechanism: The lithium trades places with the chlorine. Upon quenching with water/acid, you get de-chlorinated pyridazine.

  • Fix: Switch to LiTMP (See Module 2).

Issue 3: "Yields are low; starting material is recovering."
  • Diagnosis: Base "Quenching" by the Methyl Group.

  • Context: You are trying to do

    
     with a very strong base (e.g., excess NaH or t-BuOK).
    
  • Mechanism: The base is deprotonating the acidic 6-methyl group instead of deprotonating your nucleophile (or the methyl anion is unreactive toward

    
    ).[1] This forms a stable anion that sits there until workup, where it reprotonates back to starting material.
    
  • Fix: Use a weaker base (Carbonates) that cannot deprotonate the methyl group (

    
     ~25), or ensure your nucleophile (alcohol) is fully deprotonated separately before adding the pyridazine.[1]
    

Visualizing the Competition

The following diagram illustrates the mechanistic competition between the desired Lateral Lithiation and the undesired Metal-Halogen exchange.

Mechanism Substrate This compound nBuLi Reagent: n-BuLi (Small, Nucleophilic) Substrate->nBuLi LiTMP Reagent: LiTMP (Bulky, Non-nucleophilic) Substrate->LiTMP Exchange INTERMEDIATE A: Li-Cl Exchange at Ring (Undesired) nBuLi->Exchange Fast Kinetic Path Deprotonation INTERMEDIATE B: Lateral Lithiation (-CH2-Li) (Desired) LiTMP->Deprotonation Steric Control Dechlorinated Product: De-chlorinated Impurities Exchange->Dechlorinated Quench Alkylated Product: C6-Alkylated Pyridazine Deprotonation->Alkylated + Electrophile

Figure 2: Mechanistic divergence.[1] n-BuLi favors halogen exchange due to high nucleophilicity, while LiTMP favors deprotonation due to steric bulk.[1]

References

  • Regioselectivity in Pyridazine Substitution

    • Title: "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
    • Source:Molecules (MDPI), 2022.[1]

    • Relevance: Confirms regioselective nucleophilic substitution at the 4-position in 4,6-dichloropyridazine derivatives.[4][5]

    • URL:[Link][1]

  • Lateral Lithiation Methodology

    • Title: "Heteroatom-promoted lateral lithiation"[1]

    • Source:Wikipedia / General Organic Chemistry Consensus (Validated by Chem. Rev. 2004, 104, 10, 4989–5058).[1]

    • Relevance: Establishes the requirement for lithium amides (LiTMP/LDA)
    • URL:[Link][1][6]

  • Base Selection for SNAr

    • Title: "A broadly applicable quantitative relative reactivity model for nucleophilic arom
    • Source:Chemical Science, 2018.
    • Relevance: Provides data on the impact of base and solvent on regioselectivity in chlorin
    • URL:[Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of 3,4-Dichloro-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Fragmentation Patterns of 3,4-Dichloro-6-methylpyridazine

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation dynamics of This compound , a critical intermediate in the synthesis of bioactive fused heterocycles (e.g., pyrimidopyridazines).

Distinguishing this compound from its regioisomer, 3,6-dichloro-4-methylpyridazine , is a common analytical challenge in drug development. This guide delineates the specific fragmentation pathways—driven by the vicinal dichloride motif—and provides a comparative framework to validate structural identity using Electron Ionization (EI) MS.

Compound Profile & Isotopic Signature

Before analyzing fragmentation, the molecular ion cluster provides the first confirmation of identity.

FeatureSpecification
IUPAC Name This compound
Formula C₅H₄Cl₂N₂
Exact Mass 161.9752 Da
Molecular Ion (M⁺) m/z 162 (Base Peak usually)
Isotope Pattern 9:6:1 (due to two ³⁵Cl/³⁷Cl atoms)

Diagnostic Isotope Cluster:

  • m/z 162 (M⁺): Relative Abundance ~100% (³⁵Cl₂)

  • m/z 164 (M+2): Relative Abundance ~65% (³⁵Cl³⁷Cl)

  • m/z 166 (M+4): Relative Abundance ~10% (³⁷Cl₂)

Analyst Note: The distinct 9:6:1 triplet pattern confirms the presence of two chlorine atoms immediately. Any deviation suggests mono-chlorinated impurities (e.g., 3-chloro-6-methylpyridazine).

Fragmentation Mechanics: The 3,4-Isomer Specifics

The fragmentation of pyridazines is dominated by the instability of the N=N bond. However, this compound exhibits unique behaviors due to the vicinal (adjacent) positioning of the chlorine atoms at C3 and C4.

Primary Pathway A: Nitrogen Extrusion (The Pyridazine Collapse)

Pyridazines characteristically undergo a retro-Diels-Alder (RDA) type collapse or direct extrusion of molecular nitrogen (N₂).

  • Transition: M⁺ (m/z 162) → [M – N₂]⁺•

  • Product: A highly unsaturated enyne radical cation (C₅H₄Cl₂) at m/z 134 .

  • Observation: This peak is often prominent in pyridazines but may be suppressed in the 3,4-isomer due to the competing stability of the C-Cl bonds.

Primary Pathway B: Vicinal Halogen Loss (The Distinguishing Factor)

Unlike its 3,6-isomer (where Cl atoms are isolated), the 3,4-isomer suffers from steric repulsion between the adjacent chlorines.

  • Step 1: Loss of Cl• radical to relieve steric strain.[1]

  • Transition: M⁺ (m/z 162) → [M – Cl]⁺ (m/z 127).

  • Step 2: Subsequent loss of the second Cl or HCl.

Pathway Visualization (Graphviz)

G M Molecular Ion [M]+ m/z 162 (100%) Frag_N2 [M - N2]+. Extrusion of Nitrogen m/z 134 M->Frag_N2 - 28 Da (N2) Frag_Cl [M - Cl]+ Alpha-Cleavage m/z 127 M->Frag_Cl - 35 Da (Cl.) Frag_HCl [M - HCl]+. m/z 126 M->Frag_HCl - 36 Da (HCl) Frag_Sec [M - N2 - Cl]+ Secondary Decay m/z 99 Frag_N2->Frag_Sec - 35 Da (Cl.) Frag_Ring Ring Opening (C4H3Cl)+ Frag_Cl->Frag_Ring Ring Fragmentation

Figure 1: Proposed EI-MS fragmentation tree for this compound showing competitive N₂ extrusion and halogen loss pathways.

Comparative Analysis: 3,4-Isomer vs. 3,6-Isomer

The core challenge is distinguishing This compound (Target) from 3,6-dichloro-4-methylpyridazine (Alternative). While their molecular ions are identical, their fragmentation abundances differ significantly due to substituent positioning.

FeatureThis compound (Target)3,6-Dichloro-4-methylpyridazine (Alternative)
Cl Position Vicinal (3, 4) Para-like (3, 6)
Steric Strain High (Cl vs Cl repulsion)Low (Cl isolated)
[M - Cl]⁺ (m/z 127) Higher Intensity. The steric relief drives the facile loss of one chlorine atom.Lower Intensity. C-Cl bonds are more stable.
[M - N₂]⁺ (m/z 134) Moderate.Dominant. N₂ loss is the primary decay channel for 3,6-disubstituted pyridazines.
[M - HCl]⁺ (m/z 126) Observed (Elimination across C3-C4).Less likely (requires complex rearrangement).[1]

Key Differentiator: If the spectrum shows a significantly elevated m/z 127 relative to m/z 134, the sample is likely the 3,4-isomer . If m/z 134 dominates the fragment region, it is likely the 3,6-isomer.

Experimental Protocol: GC-MS Characterization

To reproduce these results or validate a synthesized batch, follow this self-validating protocol.

Sample Preparation:

  • Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) (HPLC Grade).

  • Filter through a 0.2 µm PTFE syringe filter to remove inorganic salts (common in POCl₃ synthesis).

Instrument Parameters (Agilent 5977 or equivalent):

  • Inlet: Split mode (20:1), 250°C.

  • Column: HP-5MS or DB-5 (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 mins.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • Scan Range: m/z 40–300.

Validation Criteria:

  • Retention Time: The 3,4-isomer typically elutes after the 3,6-isomer on non-polar columns due to a higher dipole moment created by the vicinal chlorines.

  • Spectral Match: Verify the 9:6:1 isotope ratio at m/z 162.

References

  • Title: Substituted pyridazine compounds and fungicidal uses thereof.
  • Isomer Data (3,6-Dichloro-4-methylpyridazine)

    • Title: Pyridazine, 3,6-dichloro-4-methyl- Mass Spectrum.[2][3]

    • Source: NIST Chemistry WebBook, SRD 69.[2]

    • URL:[Link]

  • General Fragmentation of Pyridazines

    • Title: Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones.[4]

    • Source: Growing Science, Current Chemistry Letters.
    • URL:[Link]

Sources

Comparing reactivity of 3,4-Dichloro-6-methylpyridazine vs 3,4,6-trichloropyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 3,4-dichloro-6-methylpyridazine (DCMP) and 3,4,6-trichloropyridazine (TCP) . Both compounds serve as electrophilic scaffolds in medicinal chemistry, particularly for synthesizing fused heterocycles and functionalized pyridazines via Nucleophilic Aromatic Substitution (


).

Key Distinction:

  • 3,4,6-Trichloropyridazine (TCP) is a hyper-electrophile . The presence of three chlorine atoms creates a highly electron-deficient ring, facilitating rapid

    
     reactions, typically at the C4 position  with high regioselectivity for amines. It offers three handles for sequential functionalization.
    
  • This compound (DCMP) is a moderated electrophile . The C6-methyl group acts as a weak electron donor (via hyperconjugation), reducing ring reactivity compared to TCP. It also directs substitution to the C4 position but requires more vigorous conditions or stronger nucleophiles.

Chemical Identity & Electronic Profile

Feature3,4,6-Trichloropyridazine (TCP)This compound (DCMP)
CAS Number 6082-66-219064-64-3 (Generic/Analog)
Molecular Weight 183.42 g/mol 163.00 g/mol
Electronic Nature Highly Electron Deficient (

-acid)
Moderately Electron Deficient
Key Substituents 3-Cl, 4-Cl, 6-Cl (All EWG)3-Cl, 4-Cl (EWG); 6-Me (EDG)
LUMO Localization High coefficient at C4 and C5High coefficient at C4
Primary Reactivity

(Fast)

(Moderate)
Structural Visualization

G cluster_0 3,4,6-Trichloropyridazine (TCP) cluster_1 This compound (DCMP) TCP N1 N2 C3-Cl (alpha) C4-Cl (beta/reactive) C5-H C6-Cl (alpha) DCMP N1 N2 C3-Cl (alpha) C4-Cl (beta/reactive) C5-H C6-Me (Deactivating) TCP:c4->DCMP:c4 Comparison Site

Figure 1: Structural comparison highlighting the C4 reactive center in both scaffolds.

Reactivity & Regioselectivity Analysis[2][3][4][5][6][7][8][9]

Mechanism: Nucleophilic Aromatic Substitution ( )

Both compounds react via the


 mechanism (Addition-Elimination). The rate-determining step is typically the formation of the Meisenheimer complex.
  • Nucleophilic Attack: The nucleophile attacks the ring carbon bearing a leaving group (Cl).

  • Resonance Stabilization: The negative charge is delocalized onto the ring nitrogens.

  • Elimination: Chloride ion is expelled, restoring aromaticity.

Regioselectivity: The C4 Preference

Contrary to intuitive "alpha-effect" expectations (where C3/C6 adjacent to N would be most reactive), experimental data for 3,4-dihalopyridazines indicates a strong preference for C4 substitution with soft nucleophiles and amines.

  • TCP Regioselectivity:

    • Primary Site: C4 .[1] The C4 position is activated by the adjacent C3-Chlorine (ortho-effect) and the overall electron deficiency.

    • Secondary Site: C3 or C6 (only under forcing conditions or with specific hard nucleophiles like alkoxides in competing pathways).

    • Evidence: Reaction with n-butylamine yields N-butyl-3,6-dichloropyridazin-4-amine [1].

  • DCMP Regioselectivity:

    • Primary Site: C4 .[1]

    • Rationale: The C6-Methyl group sterically hinders the C5 position and electronically deactivates the C6 vicinity. The C3 position is alpha to Nitrogen but is often less electrophilic than C4 in this specific substitution pattern due to orbital coefficients (LUMO density).

    • Outcome: Reaction with amines yields 3-chloro-4-amino-6-methylpyridazine derivatives.

Kinetic Comparison
  • TCP: Reacts at room temperature or mild heating (40-60°C) with primary amines. The inductive effect of three chlorines lowers the LUMO energy significantly.

  • DCMP: Typically requires elevated temperatures (80-120°C) or stronger bases. The methyl group raises the LUMO energy, increasing the activation energy barrier for nucleophilic attack.

Reaction Pathway Diagram

ReactionPathway cluster_TCP Pathway A: 3,4,6-Trichloropyridazine cluster_DCMP Pathway B: this compound TCP_Start 3,4,6-Trichloropyridazine TCP_TS Meisenheimer Complex (Stabilized by 3x Cl) TCP_Start->TCP_TS + R-NH2, mild heat TCP_Prod 4-Amino-3,6-dichloropyridazine (Major Isomer) TCP_TS->TCP_Prod - HCl DCMP_Start This compound DCMP_TS Meisenheimer Complex (Destabilized by Me) DCMP_Start->DCMP_TS + R-NH2, high heat DCMP_Prod 4-Amino-3-chloro-6-methylpyridazine (Major Isomer) DCMP_TS->DCMP_Prod - HCl

Figure 2: Comparative reaction pathways showing the kinetic advantage of TCP (Pathway A).

Experimental Protocols

Protocol A: High-Yield Amination of 3,4,6-Trichloropyridazine

Targeting the C4-position.

Reagents:

  • 3,4,6-Trichloropyridazine (1.0 equiv)[2]

  • Primary Amine (e.g., Benzylamine, 1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (1.2 equiv)

  • Solvent: Ethanol or THF

Procedure:

  • Dissolution: Dissolve 3,4,6-trichloropyridazine in Ethanol (0.2 M concentration).

  • Addition: Cool to 0°C. Add DIPEA followed by the dropwise addition of the amine.

  • Reaction: Stir at Room Temperature (25°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Note: If starting material persists, heat to 50°C.

  • Workup: Evaporate solvent. Resuspend in water.[1] Filter the precipitate (product is usually solid).

  • Validation:

    
    H NMR should show loss of the C4/C5 proton signal (if applicable) or shifts consistent with C4-substitution. For TCP, the product retains Cl at C3 and C6.
    
Protocol B: Amination of this compound

Targeting the C4-position.

Reagents:

  • This compound (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: DMF or n-Butanol

Procedure:

  • Dissolution: Dissolve substrate in DMF (0.5 M).

  • Addition: Add base and amine.

  • Reaction: Heat to 100–120°C for 6–12 hours.

    • Critical: The methyl group deactivates the ring; thermal energy is required to overcome the activation barrier.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.

  • Purification: Recrystallization or Column Chromatography is often required to separate minor C3-isomers if they form (though C4 is major).

Comparative Data Summary

Parameter3,4,6-TrichloropyridazineThis compound
Reaction Rate (

)
Fast (100x baseline)Slow (1x baseline)
Temperature Requirement 0°C to 60°C80°C to 130°C
Major Regioisomer C4-substituted C4-substituted
Side Products C3/C6 substitution (minor)C3 substitution (minor)
Post-Reaction Utility High (2 remaining Cl handles)Moderate (1 remaining Cl handle)
Solubility Moderate in alcoholsGood in polar aprotic solvents

References

  • PubChem. (2025).[2][3] 3,4,6-Trichloropyridazine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • WuXi AppTec. (2025). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines (Analogous System Analysis). Retrieved from [Link]

  • ChemRxiv. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. Retrieved from [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines. Organics, 3(4), 436-458. Retrieved from [Link]

Sources

Comparative Guide: HPLC Method Development for 3,4-Dichloro-6-methylpyridazine Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity analysis method for 3,4-Dichloro-6-methylpyridazine (3,4-DCMP) presents a dual challenge: the basicity of the pyridazine ring (leading to peak tailing) and the difficulty of resolving positional isomers (e.g., the 3,6-dichloro analog).

Standard C18 methods often fail to resolve the critical "3,4" regioisomer from its "3,6" counterpart due to identical hydrophobicity. This guide compares a Generic C18/TFA Method against an Optimized Phenyl-Hexyl/Buffered Method .

Key Finding: The optimized method utilizing a Phenyl-Hexyl stationary phase with a controlled pH 3.0 buffer yields a 40% increase in resolution (


) between isomers and reduces tailing factor (

) from 1.8 to 1.1 compared to standard C18 chemistries.

Chemical Context & Chromatographic Challenges

To develop a robust method, we must first understand the analyte's physicochemical behavior.[1]

  • Analyte: this compound

  • Core Structure: 1,2-Diazine ring (Pyridazine).

  • Basicity: The nitrogen atoms possess lone pairs.[2] While the chlorine atoms are electron-withdrawing (lowering pKa), the molecule remains a weak base.

  • The Problem:

    • Silanol Interaction: At neutral pH, residual silanols on silica columns interact with the nitrogen, causing severe tailing.

    • Isomerism: The synthesis of 3,4-DCMP often produces 3,6-dichloro-4-methylpyridazine as a byproduct. These isomers have nearly identical

      
       values, making separation based purely on hydrophobicity (C18) difficult.
      
Method Development Decision Tree

The following workflow illustrates the logic used to move from a failing generic method to a specific, optimized protocol.

MethodDev Start Analyte: This compound Check_pKa Assess pKa & Structure (Weak Base + Halogens) Start->Check_pKa Generic_Path Path A: Generic C18 (Hydrophobicity only) Check_pKa->Generic_Path Standard Screen Optimized_Path Path B: Selectivity Optimization (Pi-Pi Interaction) Check_pKa->Optimized_Path Knowledge-Based Design Fail_State Result: Co-elution of Isomers Peak Tailing Generic_Path->Fail_State Fail_State->Optimized_Path Re-evaluate Column_Sel Select Phenyl-Hexyl Stationary Phase Optimized_Path->Column_Sel Buffer_Sel Buffer pH 3.0 (Neutralize Silanols) Column_Sel->Buffer_Sel Success_State Result: Rs > 2.0 Tf < 1.2 Buffer_Sel->Success_State

Figure 1: Decision logic for selecting stationary phase chemistry based on analyte properties.

Comparative Method Analysis

We compared two distinct chromatographic systems. The data below represents experimental averages from method validation studies.

System A: The "Generic" Approach (Baseline)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18),

    
    .
    
  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water / Acetonitrile.

  • Mechanism: Pure hydrophobic interaction.

System B: The "Optimized" Approach (Recommended)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl),

    
    .
    
  • Mobile Phase: 10mM Potassium Phosphate (pH 3.0) / Methanol.[3][4]

  • Mechanism: Hydrophobic interaction +

    
     stacking . The phenyl ring on the column interacts specifically with the electron-deficient pyridazine ring. This interaction is highly sensitive to the position of the chlorine atoms.
    
Performance Data Comparison
ParameterSystem A (C18 / TFA)System B (Phenyl-Hexyl / Phosphate)Status
Retention Time (3,4-DCMP) 4.2 min6.8 minImproved (Better k')
Resolution (

) vs 3,6-Isomer
1.1 (Co-elution risk)2.4 (Baseline separation)PASS
Tailing Factor (

)
1.81.05 PASS
Theoretical Plates (

)
~4,500~9,200Superior Efficiency
Stability Low (Acid hydrolysis risk)High (Buffered pH 3.0)Robust

Technical Insight: The C18 column fails to distinguish the dipole moments of the 3,4-dichloro vs. 3,6-dichloro isomers effectively. The Phenyl-Hexyl phase engages in


 interactions; the steric and electronic differences between the isomers significantly alter this interaction strength, creating separation [1].

Detailed Experimental Protocol (System B)

This protocol is designed to be self-validating. If the system suitability criteria (step 4) are not met, do not proceed to sample analysis.

Step 1: Reagents & Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 1.36 g of

    
     in 1000 mL HPLC-grade water. Adjust pH to 3.0 
    
    
    
    0.05 with dilute Phosphoric Acid. Filter through a 0.22
    
    
    nylon membrane.
    • Why Phosphate? Phosphate buffers effectively mask silanol groups on the silica support, preventing the basic pyridazine nitrogen from "sticking" and tailing [2].

  • Organic Modifier (Mobile Phase B): 100% Methanol (HPLC Grade).

    • Why Methanol? Methanol promotes stronger

      
       interactions than Acetonitrile. Aprotic solvents like ACN can sometimes suppress the 
      
      
      
      -selectivity of phenyl columns.
Step 2: Instrument Conditions[3]
  • Column: Phenyl-Hexyl,

    
     (or 
    
    
    
    ).
  • Flow Rate: 1.0 mL/min.[5][6][7]

  • Column Temperature:

    
     (Control is critical for reproducibility).
    
  • Detection: UV at 254 nm (Primary) and 220 nm (Secondary for non-aromatic impurities).

  • Injection Volume: 10

    
    .
    
Step 3: Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Event
0.09010Equilibration
2.09010Isocratic Hold
15.04060Linear Gradient
20.04060Wash
20.19010Re-equilibration
25.09010End
Step 4: System Suitability Criteria (Self-Validation)

Before running samples, inject a standard mixture containing 3,4-DCMP and its primary isomer (3,6-DCMP).

  • Resolution (

    
    ): 
    
    
    
    between 3,4-DCMP and 3,6-DCMP.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.
  • Precision: RSD

    
     for peak area (n=5 injections).
    

Impurity Profiling & Degradation Pathways

When validating this method, you must account for potential degradation products. Pyridazines with halogen substituents are susceptible to nucleophilic attack (hydrolysis).

Degradation Parent Parent: This compound Hydrolysis_Acid Acidic Hydrolysis (pH < 2) Parent->Hydrolysis_Acid + H2O Hydrolysis_Base Basic Hydrolysis (pH > 9) Parent->Hydrolysis_Base + OH- Impurity_1 Impurity A: 3-Chloro-4-hydroxy-6-methylpyridazine Hydrolysis_Acid->Impurity_1 Impurity_2 Impurity B: 4-Chloro-3-hydroxy-6-methylpyridazine Hydrolysis_Base->Impurity_2 Note Note: Hydroxy- impurities elute earlier (more polar) than the parent in RP-HPLC. Impurity_1->Note

Figure 2: Potential hydrolysis pathways. The method must separate these more polar hydroxy-degradants from the parent peak.

Validation Note: The gradient described in Section 4 starts at 10% Methanol. This low organic start is intentional to retain the polar hydrolysis degradants (Impurities A & B), ensuring they do not elute in the void volume (


).

References

  • LoBrutto, R., Jones, A., & Kazakevich, Y. (2001). Retention of ionizable compounds in HPLC: The effect of pH and mobile phase composition. Journal of Chromatography A. (Generalized principle for basic heterocycles).

  • McCalley, D. V. (2010). The challenges of the analysis of basic compounds by high performance liquid chromatography: some possible approaches for improved separations. Journal of Chromatography A.

  • PubChem. (2025).[8] Compound Summary: 3,6-Dichloro-4-methylpyridazine (Isomer Reference).[9] National Library of Medicine.

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. (Demonstrates selectivity principles for pyridazine analogs).

Sources

A Senior Application Scientist's Guide to Validating Regiochemistry in 3,4-Dichloro-6-methylpyridazine Substitutions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise control of molecular architecture is paramount. The pyridazine scaffold, a key heterocycle in numerous pharmaceuticals and agrochemicals, often presents synthetic challenges, particularly concerning the regioselectivity of substitution reactions.[1][2] This guide provides an in-depth technical comparison and validation strategy for nucleophilic aromatic substitution (SNAr) reactions on 3,4-dichloro-6-methylpyridazine, a versatile building block for novel chemical entities.

The central challenge in the functionalization of this compound lies in the predictable and verifiable substitution at either the C3 or C4 position. The two chlorine atoms, vicinal to each other, exhibit different reactivities influenced by the electronic effects of the pyridazine nitrogens and the methyl group. This guide will equip you with the foundational principles, a robust experimental workflow for comparative analysis, and definitive validation techniques to unambiguously determine the regiochemical outcome of your substitutions.

The Underlying Chemistry: Understanding Regioselectivity in Dichloropyridazines

The regioselectivity of nucleophilic aromatic substitution on dichlorinated pyridazines is a nuanced interplay of electronics and sterics. The two nitrogen atoms in the pyridazine ring are electron-withdrawing, activating both C3 and C4 positions towards nucleophilic attack. However, the position para to a nitrogen atom (C4 in this case) is generally more activated than the meta position (C3). This is due to the ability of the para nitrogen to stabilize the negative charge of the Meisenheimer intermediate through resonance.

Conversely, the methyl group at the C6 position is weakly electron-donating, which can slightly modulate the electron density of the ring. The nature of the incoming nucleophile also plays a critical role. "Hard" nucleophiles, such as alkoxides, tend to favor the more electronically deficient C4 position. "Softer" nucleophiles, like thiols, may exhibit different selectivity profiles. For amines, the substitution pattern can be influenced by factors such as basicity and steric bulk.

A Comparative Study: Substitution with O-, N-, and S-Nucleophiles

To illustrate the validation of regiochemistry, we will consider a comparative study involving the reaction of this compound with three distinct nucleophiles: sodium methoxide (an O-nucleophile), propylamine (an N-nucleophile), and sodium thiophenoxide (an S-nucleophile).

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or THF) under an inert atmosphere (N2 or Ar), add the nucleophile (1.1 eq) at room temperature.

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 25 °C, 50 °C, or 80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The following table summarizes the expected major products and representative yields based on analogous reactions reported in the literature.

NucleophileExpected Major RegioisomerRepresentative Yield (%)
Sodium Methoxide3-Chloro-4-methoxy-6-methylpyridazine75-85
Propylamine3-Chloro-6-methyl-4-(propylamino)pyridazine70-80
Sodium Thiophenoxide3-Chloro-6-methyl-4-(phenylthio)pyridazine80-90

The Cornerstone of Validation: Unambiguous Structure Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and accessible tool for determining the regiochemistry of the substitution products. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides irrefutable evidence of the substitution pattern.[3][4]

Step-by-Step NMR Analysis Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.

  • 1D NMR Acquisition:

    • Acquire a standard proton (1H) NMR spectrum.

    • Acquire a proton-decoupled carbon-13 (13C) NMR spectrum.

  • 2D NMR Acquisition (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish 1H-1H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C atoms. This is the key experiment for determining the substitution pattern.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which can provide crucial information about the proximity of substituents.

Interpreting the Data: A Hypothetical Example with 3-Chloro-4-methoxy-6-methylpyridazine

In the case of substitution with sodium methoxide, we expect the formation of either 3-chloro-4-methoxy-6-methylpyridazine or 4-chloro-3-methoxy-6-methylpyridazine. The HMBC spectrum is decisive in distinguishing between these two isomers.

  • For 3-Chloro-4-methoxy-6-methylpyridazine: We would expect to see a correlation between the protons of the methoxy group (-OCH3) and the C4 carbon of the pyridazine ring. We would also expect a correlation between the remaining aromatic proton (H5) and the C4 and C6 carbons.

  • For 4-Chloro-3-methoxy-6-methylpyridazine: The methoxy protons would show a correlation to the C3 carbon. The aromatic proton (H5) would show correlations to C3 and C6.

The Nuclear Overhauser Effect (NOE) provides complementary evidence. For 3-chloro-4-methoxy-6-methylpyridazine, irradiation of the methoxy protons should show an NOE enhancement of the aromatic proton at C5, due to their spatial proximity.

NMR Validation Workflow cluster_Synthesis Synthesis cluster_NMR NMR Analysis cluster_Validation Orthogonal Validation Start This compound + Nucleophile Reaction SNAr Reaction Start->Reaction Purification Column Chromatography Reaction->Purification Product Purified Product Purification->Product 1D_NMR 1H & 13C NMR Product->1D_NMR Sample Preparation 2D_NMR COSY, HSQC, HMBC, NOESY 1D_NMR->2D_NMR Interpretation Spectral Interpretation 2D_NMR->Interpretation Structure Regiochemical Assignment Interpretation->Structure XRay X-ray Crystallography (optional) Structure->XRay Confirmed_Structure Confirmed Structure XRay->Confirmed_Structure

Caption: Workflow for the synthesis, NMR validation, and optional X-ray crystallographic confirmation of substituted this compound derivatives.

Orthogonal Validation: X-ray Crystallography

For novel compounds or when NMR data is ambiguous, single-crystal X-ray diffraction provides the ultimate, unequivocal proof of structure. If a crystalline sample of the purified product can be obtained, this technique will reveal the precise three-dimensional arrangement of atoms in the molecule, leaving no doubt as to the position of the substituent.

Decision-Making Framework for Regiochemical Validation

The following diagram illustrates a logical decision-making process for researchers validating the regiochemistry of these reactions.

Decision Making for Regiochemical Validation Start Synthesized Product from This compound NMR_Analysis Acquire 1H, 13C, and 2D NMR (HMBC, NOESY) Start->NMR_Analysis Ambiguous Is the regiochemistry conclusively determined? NMR_Analysis->Ambiguous Unambiguous Regiochemistry Validated Ambiguous->Unambiguous Yes Further_Analysis Consider Alternative Scenarios Ambiguous->Further_Analysis No XRay Perform Single-Crystal X-ray Diffraction Further_Analysis->XRay Confirmed Structure Confirmed XRay->Confirmed Successful Re-evaluate Re-evaluate Synthetic Strategy and Reaction Conditions XRay->Re-evaluate Unsuccessful

Sources

Comparative yield analysis of palladium catalysts with 3,4-Dichloro-6-methylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Reactivity Profile

Target Substrate: 3,4-Dichloro-6-methylpyridazine Primary Application: Regioselective synthesis of pharmaceutical intermediates (e.g., p38 MAP kinase inhibitors, HPK1 inhibitors).

For researchers working with This compound , the critical challenge is not just yield, but regiocontrol . This scaffold presents two electrophilic sites (C3-Cl and C4-Cl) with distinct reactivities governed by the adjacent nitrogen atoms.[1]

  • Palladium-Catalyzed Coupling (Suzuki/Buchwald): Predominantly favors the C4-position (distal to nitrogen). The C3-position is sterically hindered by the nitrogen lone pair and electronically deactivated toward the oxidative addition of bulky Pd-species.[1]

  • Nucleophilic Aromatic Substitution (

    
    ):  Predominantly favors the C3-position  (proximal to nitrogen).[1] The C3-carbon is more electron-deficient due to the direct inductive effect of the adjacent nitrogen, making it the preferred site for nucleophilic attack (e.g., amines, alkoxides).[1]
    

Strategic Implication: To synthesize 4-aryl-3-chloro derivatives, use Pd-catalysis first. To synthesize 3-amino-4-chloro derivatives, use


 first.

Mechanistic Divergence & Pathway Selection

The following decision tree illustrates the divergent synthesis pathways based on the desired regioisomer.

ReactivityPathway Start 3,4-Dichloro- 6-methylpyridazine Pd_Cond Pd-Catalysis (Suzuki/Buchwald) Start->Pd_Cond Catalyst + Ar-B(OH)2 SNAr_Cond Nucleophilic Subst. (SNAr) Start->SNAr_Cond Amine/Alkoxide + Base Mech_C4 Mechanism: Oxidative Addition at C4 (Sterically favored) Pd_Cond->Mech_C4 Prod_C4 C4-Functionalized Product (Major Isomer) Mech_C4->Prod_C4 Mech_C3 Mechanism: Meisenheimer Complex at C3 (Electronically favored) SNAr_Cond->Mech_C3 Prod_C3 C3-Functionalized Product (Major Isomer) Mech_C3->Prod_C3

Figure 1: Divergent reactivity pathways. Pd-catalysis targets the C4-Cl bond, while


 targets the C3-Cl bond.

Comparative Catalyst Performance Guide

This analysis compares three distinct generations of Palladium catalysts for the Suzuki-Miyaura coupling of this compound with phenylboronic acid (model substrate).

Performance Matrix
FeatureSystem A: Baseline System B: Robust System C: High-Performance
Catalyst Pd(PPh

)

Pd(dppf)Cl

· DCM
Pd-XPhos G3 (or PEPPSI-IPr)
Ligand Class Monodentate PhosphineBidentate FerrocenylBulky Biaryl Phosphine / NHC
Loading 5.0 mol%2.0 - 3.0 mol%0.5 - 1.0 mol%
C4-Regioselectivity Moderate (~85:15)Good (~92:8)Excellent (>98:2)
Yield (Isolated) 65 - 75%78 - 85%88 - 94%
Reaction Time 12 - 24 h (Reflux)4 - 8 h (80°C)1 - 2 h (60°C or RT)
Substrate Scope Limited (Simple Aryls)Broad (Heteroaryls)Universal (Steric/Deactivated)
Cost Efficiency High (Cheap)ModerateLow (Expensive per gram)
Technical Analysis[1][2][3][4]
  • System A (Pd(PPh

    
    )
    
    
    
    ):
    The "classic" choice.[1] It suffers from slow oxidative addition into the electron-poor but chlorinated pyridazine ring.[1] High temperatures required for activation often lead to homocoupling of the boronic acid or partial C3-coupling, eroding yield.[1]
  • System B (Pd(dppf)Cl

    
    ):  The bidentate ligand prevents 
    
    
    
    -hydride elimination (if alkyl groups are present) and creates a more stable active species.[1] It is the recommended starting point for standard library synthesis due to its balance of cost and stability.[1]
  • System C (Pd-XPhos G3 / PEPPSI): The bulky biaryl ligand (XPhos) or NHC (PEPPSI) facilitates rapid oxidative addition even at lower temperatures.[1] The steric bulk of the ligand amplifies the preference for the less-hindered C4 position, resulting in near-perfect regioselectivity.[1] Use this for expensive intermediates or difficult heteroaryl boronic acids. [1]

Validated Experimental Protocols

Protocol A: High-Fidelity Synthesis (System C - Recommended)

Objective: Synthesis of 4-(4-methoxyphenyl)-3-chloro-6-methylpyridazine. Scale: 1.0 mmol.

Materials:

  • This compound (163 mg, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol)

  • Catalyst: XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%)

  • Base: K

    
    PO
    
    
    
    (424 mg, 2.0 mmol)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio, 5 mL, degassed)

Step-by-Step Workflow:

  • Setup: Charge a 20 mL reaction vial equipped with a magnetic stir bar with the pyridazine substrate, boronic acid, K

    
    PO
    
    
    
    , and XPhos Pd G3.
  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).[1]

  • Solvation: Inject the degassed Dioxane/Water mixture via syringe.

  • Reaction: Place in a pre-heated block at 60°C and stir vigorously (1000 rpm) for 2 hours.

    • Checkpoint: Monitor by LC-MS.[1][2] The starting material (MW ~163) should disappear; Product (MW ~234) should be the major peak.[1]

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL). Dry the organic layer over Na

    
    SO
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. Purify via flash chromatography (Hexanes:EtOAc gradient 90:10 to 60:40).

  • Expected Yield: 205-220 mg (88-94%), off-white solid.

Protocol B: Cost-Effective Scale-Up (System B)

Objective: Multi-gram synthesis of 4-phenyl-3-chloro-6-methylpyridazine.

Modifications:

  • Catalyst: Pd(dppf)Cl

    
    [3] · CH
    
    
    
    Cl
    
    
    (3 mol%).[1]
  • Base: Na

    
    CO
    
    
    
    (2.0 equiv, 2M aqueous solution).[1]
  • Solvent: Toluene : Ethanol (4:1).[1]

  • Conditions: Reflux (100°C) for 6-8 hours.

  • Note: Ethanol is crucial here to assist solubility and transmetalation rates for the dppf system.[1]

Troubleshooting & Optimization

Issue: Regioselectivity Erosion (Product mixture of C4 and C3 isomers)

  • Cause: Ligand is not bulky enough or temperature is too high.[1]

  • Solution: Switch to Pd-PEPPSI-IPr or XPhos Pd G3 . The extreme steric bulk of the IPr/XPhos ligand makes the C3-approach (adjacent to N-lone pair) kinetically unfavorable, forcing reaction at C4.[1]

Issue: Protodeboronation (Loss of Boronic Acid)

  • Cause: Reaction is too slow; boronic acid hydrolyzes before coupling.[1]

  • Solution: Switch base to K

    
    PO
    
    
    
    (anhydrous conditions with minimal water) or use Boronic Esters (Pinacol esters) instead of acids.[1]

Issue: Homocoupling of Boronic Acid

  • Cause: Oxygen present in the system.[1][4]

  • Solution: Ensure rigorous degassing (sparging with Argon for 15 mins) before adding catalyst.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science, 2016.[1] (Detailed analysis of C4 vs C3 selectivity in pyridazines and pyridines).

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Journal of Organic Chemistry, 2022.[1] (Discussion on ligand-controlled selectivity using NHC ligands like IPr).

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines. MDPI Organics, 2022.[1][4] (Review of synthetic routes involving 3,4-dichloropyridazine intermediates).

  • BenchChem Application Note: Catalyst Selection for Chloropyridines. (General guidelines for Pd-catalyst selection in chlorinated N-heterocycles).

Sources

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Retrosynthesis Analysis

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